Omadacycline-d9
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H40N4O7 |
|---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[[[3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propyl]amino]methyl]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C29H40N4O7/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39)/t13-,16-,21-,29-/m0/s1/i1D3,2D3,3D3 |
InChI Key |
VJYKVCURWJGLPG-MYKRUONFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Omadacycline-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of Omadacycline-d9, a deuterated isotopologue of the broad-spectrum aminomethylcycline antibiotic, Omadacycline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.
Introduction
Omadacycline is a novel, first-in-class aminomethylcycline antibiotic, representing a significant advancement in the tetracycline class of drugs.[1][2][3] It has been approved for the treatment of community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections.[4][5] Omadacycline was specifically designed to overcome common tetracycline resistance mechanisms, including efflux pumps and ribosomal protection. This compound, as a stable isotope-labeled internal standard, is crucial for the accurate quantification of Omadacycline in biological matrices during pharmacokinetic and metabolic studies.
Chemical Properties
The key chemical identifiers and physicochemical properties of Omadacycline and its deuterated analog, this compound, are summarized in the table below for easy comparison.
| Property | Omadacycline | This compound |
| IUPAC Name | (4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | (4S,4aS,5aR,12aR)-9-(((2,2-bis(methyl-d3)propyl-3,3,3-d3)amino)methyl)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
| Molecular Formula | C₂₉H₄₀N₄O₇ | C₂₉H₃₁D₉N₄O₇ |
| Molecular Weight | 556.66 g/mol | 565.71 g/mol |
| CAS Number | 389139-89-3 | 2272886-41-4 |
| Appearance | - | Yellow to orange solid powder |
| Hydrogen Bond Donor Count | 6 | 6 |
| Hydrogen Bond Acceptor Count | 10 | 10 |
| Rotatable Bond Count | 7 | 7 |
| Complexity | 1140 | 1140 |
| Isomeric SMILES | CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4--INVALID-LINK--N(C)C)N(C)C | - |
| InChI Key | VJYKVCURWJGLPG-IQZGDKDPSA-N | - |
Chemical Structure
The chemical structure of Omadacycline forms the basis for its biological activity. The deuterated positions in this compound are located on the neopentyl group attached to the aminomethyl side chain at the C-9 position of the tetracycline core.
Caption: Chemical structure of Omadacycline highlighting the tetracycline core and the C-9 aminomethyl side chain where deuteration occurs in this compound.
Mechanism of Action
Similar to other tetracycline antibiotics, Omadacycline exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, thereby preventing the association of aminoacyl-tRNA with the ribosomal acceptor (A) site. This action effectively halts the elongation of peptide chains, leading to the cessation of protein production and ultimately inhibiting bacterial growth. The modifications at the C-7 and C-9 positions of the tetracycline scaffold enable Omadacycline to overcome common resistance mechanisms that affect older tetracyclines.
Caption: Omadacycline's mechanism of action: Inhibition of bacterial protein synthesis.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are proprietary and not publicly available, the general principles for the use of stable isotope-labeled compounds as internal standards in analytical methods like liquid chromatography-mass spectrometry (LC-MS) are well-established.
General Workflow for Quantification using this compound:
Caption: A generalized experimental workflow for the quantification of Omadacycline in biological samples using this compound as an internal standard.
A known concentration of this compound is added to the biological sample containing an unknown concentration of Omadacycline. Both compounds are then extracted and analyzed simultaneously by LC-MS. Since this compound has nearly identical chemical and physical properties to Omadacycline, it co-elutes and experiences similar ionization efficiency, allowing for accurate quantification by comparing the mass spectrometric signal of the analyte to that of the internal standard.
Conclusion
This compound is an indispensable tool for the preclinical and clinical development of Omadacycline. Its use as an internal standard ensures the reliability and accuracy of bioanalytical methods required to understand the pharmacokinetics and metabolism of this important antibiotic. This guide provides essential chemical and structural information to support ongoing research and development efforts in the field of antibacterial therapeutics.
References
- 1. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the novel aminomethylcycline antibiotic omadacycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Omadacycline - Wikipedia [en.wikipedia.org]
- 5. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Omadacycline-d9: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Omadacycline-d9, the deuterated analog of the aminomethylcycline antibiotic, Omadacycline. This isotopically labeled compound is a critical tool for pharmacokinetic studies, metabolism assays, and as an internal standard in quantitative bioanalysis by mass spectrometry.
Introduction to Omadacycline
Omadacycline is a modernized tetracycline antibiotic designed to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[1] It exhibits broad-spectrum activity against Gram-positive, Gram-negative, and atypical bacteria. The introduction of a deuterium-labeled analog, this compound, is essential for the accurate quantification of the parent drug in various biological matrices, a crucial aspect of its preclinical and clinical development. This compound is specifically designed with nine deuterium atoms on the 2,2-dimethylpropyl moiety, providing a stable isotopic signature for mass spectrometry-based detection.[]
Synthesis of this compound
The synthesis of this compound follows a similar pathway to that of its unlabeled counterpart, with the key distinction being the introduction of the deuterium atoms in the final reductive amination step using a deuterated precursor. The overall synthetic strategy starts from the readily available antibiotic, minocycline.
Synthetic Pathway
The synthesis of this compound is a multi-step process that can be summarized as follows:
-
Alkylation of Minocycline: Minocycline is first reacted with N-(hydroxymethyl)phthalimide in the presence of a strong acid to introduce a phthalimidomethyl group at the C9 position.
-
Deprotection: The phthalimide protecting group is then removed by reaction with methylamine to yield the 9-(aminomethyl)minocycline intermediate.
-
Reductive Amination with Pivaldehyde-d9: The final and key step involves the reductive amination of the 9-(aminomethyl)minocycline intermediate with pivaldehyde-d9. This reaction forms the C-N bond and incorporates the nine deuterium atoms into the final molecule.
Experimental Protocols
A common method for the synthesis of aldehydes is the Rosenmund reduction of the corresponding acyl chloride. To synthesize pivaldehyde-d9, pivaloyl chloride can be reduced using a deuterated hydrogen source.
Materials:
-
Pivaloyl chloride
-
Palladium on barium sulfate (Pd/BaSO₄) catalyst (Rosenmund catalyst)
-
Deuterium gas (D₂)
-
Anhydrous toluene
-
Quinoline-sulfur (catalyst poison)
Procedure:
-
A solution of pivaloyl chloride in anhydrous toluene is placed in a reaction flask equipped with a gas inlet and a stirrer.
-
A catalytic amount of Rosenmund catalyst (Pd/BaSO₄) and a catalyst poison (quinoline-sulfur) are added to the solution.
-
The reaction mixture is flushed with deuterium gas, and the reaction is carried out under a deuterium atmosphere with vigorous stirring.
-
The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the catalyst is filtered off, and the toluene is removed by distillation.
-
The resulting crude pivaldehyde-d9 is then purified by fractional distillation.
This intermediate is prepared from minocycline as described in the literature for the synthesis of Omadacycline.
Materials:
-
9-(Aminomethyl)minocycline
-
Pivaldehyde-d9
-
Sodium triacetoxyborohydride (STAB) or another suitable reducing agent
-
Dichloromethane (DCM) or another suitable solvent
-
Glacial acetic acid
Procedure:
-
To a solution of 9-(aminomethyl)minocycline in dichloromethane, a catalytic amount of glacial acetic acid is added.
-
Pivaldehyde-d9 is then added to the reaction mixture, and the solution is stirred at room temperature to facilitate the formation of the corresponding imine intermediate.
-
Sodium triacetoxyborohydride is added portion-wise to the reaction mixture to reduce the imine to the final product.
-
The reaction is stirred at room temperature until completion, as monitored by liquid chromatography-mass spectrometry (LC-MS).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude this compound is purified by column chromatography or preparative high-performance liquid chromatography (HPLC).
Characterization of this compound
The successful synthesis and purity of this compound are confirmed through a combination of analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry is the primary technique for confirming the incorporation of the nine deuterium atoms and for quantifying the isotopic purity of this compound.
Data Presentation: Mass Spectrometry Data
| Compound | Molecular Formula | Exact Mass (Da) | Parent Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
| Omadacycline | C₂₉H₄₀N₄O₇ | 556.2897 | 557.6 | 456.6 |
| This compound | C₂₉H₃₁D₉N₄O₇ | 565.3451 | 566.7 | 456.6 |
Note: The mass spectrometry data confirms the expected mass shift of +9 atomic mass units for this compound compared to the unlabeled compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of this compound and to verify the absence of protons at the deuterated positions.
Expected ¹H NMR Spectrum of this compound:
The ¹H NMR spectrum of this compound is expected to be very similar to that of Omadacycline, with the key difference being the complete absence of the signals corresponding to the protons of the 2,2-dimethylpropyl group. Specifically, the singlet corresponding to the nine protons of the tert-butyl group in Omadacycline will be absent in the spectrum of this compound. The rest of the signals corresponding to the tetracycline core and other substituents should remain unchanged. A ¹H NMR spectrum of an omadacycline sample in d6-DMSO has been reported, which can be used for comparison.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized this compound. The retention time of this compound is expected to be very similar to that of unlabeled Omadacycline under identical chromatographic conditions.
Experimental Protocol: HPLC Analysis
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
Experimental Workflows
The following diagram illustrates the general workflow for the characterization of synthesized this compound.
References
Isotopic Labeling of Omadacycline: A Technical Guide for Research Professionals
An in-depth guide for researchers, scientists, and drug development professionals on the isotopic labeling of omadacycline for metabolic, pharmacokinetic, and mechanistic studies.
Introduction
Omadacycline is a first-in-class aminomethylcycline antibiotic, a semisynthetic derivative of minocycline, approved for the treatment of community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[3] To elucidate its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for use in quantitative bioanalytical assays, isotopically labeled versions of omadacycline are indispensable tools for researchers. This technical guide provides a comprehensive overview of the methods for preparing carbon-14, deuterium, and tritium-labeled omadacycline, complete with experimental protocols and data presentation.
Carbon-14 (¹⁴C) Labeling of Omadacycline
Radiolabeled [¹⁴C]omadacycline is a crucial tool for quantitative whole-body autoradiography and ADME studies, enabling the tracking of the drug and its metabolites in biological systems.
Proposed Synthetic Pathway
The synthesis of [¹⁴C]omadacycline can be achieved by introducing a ¹⁴C-labeled precursor during the final steps of the omadacycline synthesis from minocycline. The general synthesis involves the formation of a 9-aminomethyl intermediate from minocycline, followed by reductive amination.
A plausible approach for introducing the ¹⁴C label is through the use of [¹⁴C]-labeled pivaldehyde (trimethylacetaldehyde) in the reductive amination step. This would place the radiolabel on the carbon atom of the aminomethyl side chain at the C-9 position.
Experimental Protocol: Synthesis of [¹⁴C]Omadacycline
-
Preparation of 9-aminomethylminocycline: This intermediate is synthesized from minocycline through amidomethylation and subsequent deprotection.
-
Reductive Amination:
-
Dissolve 9-aminomethylminocycline in a suitable solvent (e.g., methanol).
-
Add [¹⁴C]-pivaldehyde to the reaction mixture.
-
Perform catalytic hydrogenation using a suitable catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere until the reaction is complete.
-
-
Purification:
Quantitative Data from [¹⁴C]Omadacycline Studies
The following tables summarize quantitative data from ADME studies conducted with [¹⁴C]omadacycline in rats and humans.
Table 1: Properties of [¹⁴C]Omadacycline Used in Preclinical Studies
| Parameter | Value | Reference |
| Specific Activity (IV dose) | 20 µCi/mg | |
| Specific Activity (Oral dose) | 1.65 µCi/mg | |
| Radiochemical Purity | >97% |
Table 2: Pharmacokinetic Parameters of [¹⁴C]Omadacycline in Rats (5 mg/kg IV dose)
| Parameter | Value | Reference |
| Plasma Clearance | 1.2 L/h/kg | |
| Half-life (t½) | 4.6 h | |
| Volume of Distribution (Vss) | 6.89 L/kg |
Table 3: Excretion of Radioactivity after a Single Oral Dose of [¹⁴C]Omadacycline (300 mg, 36.6 µCi) in Healthy Male Subjects
| Excretion Route | Mean % of Administered Dose | Reference |
| Feces | 81.1% | |
| Urine | 14.4% | |
| Total Recovery | >95% |
Deuterium (²H) Labeling of Omadacycline
Deuterated omadacycline, specifically [²H₉]omadacycline (Omadacycline-d9), serves as an excellent internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label provides a distinct mass shift without significantly altering the physicochemical properties of the molecule.
Proposed Synthetic Pathway and Labeling Position
While the exact position of the nine deuterium atoms in commercially available this compound is not publicly disclosed, a chemically plausible location is on the two N,N-dimethylamino groups at positions C4 and C7, and on the tert-butyl group of the C9-aminomethyl side chain. These positions are synthetically accessible for deuteration.
Experimental Protocol: Synthesis of [²H₉]Omadacycline
-
Synthesis of 9-aminomethylminocycline: Prepare the intermediate from minocycline as described in the ¹⁴C-labeling section.
-
Reductive Amination with Deuterated Reagent:
-
Dissolve 9-aminomethylminocycline in a suitable solvent.
-
Use a deuterated analog of pivaldehyde, such as pivaldehyde-d9, for the reductive amination reaction.
-
Alternatively, a deuterated reducing agent (e.g., sodium borodeuteride) could be employed with unlabeled pivaldehyde to introduce deuterium on the methylene bridge of the aminomethyl group.
-
-
Purification: Purify the resulting [²H₉]omadacycline using HPLC to achieve high isotopic and chemical purity.
Analytical Characterization and Application
[²H₉]omadacycline is primarily used as an internal standard in LC-MS/MS methods for the quantification of omadacycline in biological matrices like human plasma.
Table 4: Mass Spectrometric Parameters for Omadacycline and [²H₉]Omadacycline
| Analyte | Mass Transition (m/z) | Reference |
| Omadacycline | 557.6 → 456.6 | |
| This compound | 566.7 → 456.6 |
Tritium (³H) Labeling of Omadacycline
Currently, there is no published literature specifically detailing the tritium labeling of omadacycline. However, based on general methods for tritiating complex organic molecules, a plausible strategy can be proposed. Catalytic tritium exchange is a common method for introducing tritium into a molecule.
Proposed Method: Catalytic Tritium Exchange
This method involves the exchange of hydrogen atoms with tritium from a tritium source, such as tritium gas (T₂) or tritiated water (T₂O), in the presence of a metal catalyst.
Proposed Experimental Protocol
-
Reaction Setup:
-
Dissolve omadacycline in a suitable solvent that is stable to the reaction conditions.
-
Add a heterogeneous catalyst (e.g., palladium on carbon).
-
Introduce the tritium source (T₂ gas or T₂O) into the reaction vessel.
-
-
Reaction Conditions:
-
Heat the reaction mixture to facilitate the exchange process. The temperature and reaction time will need to be optimized to achieve sufficient tritium incorporation without significant degradation of the omadacycline molecule.
-
-
Work-up and Purification:
-
Remove the catalyst by filtration.
-
Remove labile tritium atoms by repeated exchange with a protic solvent (e.g., methanol or water) and evaporation.
-
Purify the [³H]omadacycline using HPLC to separate it from any radiolabeled impurities and the unlabeled starting material.
-
Conclusion
The isotopic labeling of omadacycline with carbon-14, deuterium, and potentially tritium, provides researchers with powerful tools to investigate its pharmacology and to develop robust bioanalytical methods. While the synthesis of [¹⁴C]omadacycline and deuterated omadacycline can be achieved through established synthetic routes with labeled precursors, the preparation of tritiated omadacycline would likely rely on catalytic exchange methods. The detailed protocols and compiled data in this guide serve as a valuable resource for scientists and professionals in the field of drug development and research.
References
- 1. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Omadacycline: a protein synthesis inhibitor_Chemicalbook [chemicalbook.com]
- 4. US20230357135A1 - Crystalline forms of omadacycline, methods of synthesis thereof and methods of use thereof - Google Patents [patents.google.com]
Omadacycline-d9: A Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the stability and potential degradation pathways of Omadacycline-d9. Due to the limited availability of public domain data specifically for this compound, this guide is largely based on extensive research into Omadacycline and the broader tetracycline class of antibiotics. The degradation pathways and quantitative data presented herein are based on established chemical principles for this class of molecules and should be considered illustrative. Specific experimental verification for this compound is recommended.
Introduction
Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of minocycline, designed to overcome common tetracycline resistance mechanisms such as efflux pumps and ribosomal protection.[1][2][3] It is approved for the treatment of community-acquired bacterial pneumonia and acute skin and skin structure infections.[2] this compound, a deuterated isotopologue of Omadacycline, serves as a critical internal standard for its quantitative analysis in biological matrices by liquid chromatography-mass spectrometry (LC-MS/MS). Understanding the stability and degradation of this compound is paramount for ensuring the accuracy and reliability of pharmacokinetic and other bioanalytical studies.
This technical guide summarizes the known stability profile of Omadacycline, extrapolates the likely degradation pathways for this compound, provides detailed experimental protocols for stability-indicating studies, and presents quantitative data in a structured format for clarity.
Chemical Stability and Key Degradation Pathways
The tetracycline scaffold is susceptible to degradation under various environmental conditions, including hydrolysis, oxidation, and photolysis. For Omadacycline, and by extension this compound, the most well-documented degradation pathway is epimerization at the C4 position.
Epimerization
The primary and most readily occurring degradation of Omadacycline in solution is the reversible epimerization at the C4 carbon of the tetracycline ring system.[4] This reaction results in the formation of the 4-epimer of Omadacycline, which is reported to be significantly less microbiologically active.
This epimerization is a pH-dependent equilibrium. Studies on tetracyclines have shown that the equilibrium between the native compound and its 4-epimer is established under weakly acidic conditions, with maximum epimer formation occurring at approximately pH 3.2. The C4-epimer is a known impurity in Omadacycline preparations and is monitored in stability studies.
Other Potential Degradation Pathways
Based on the known degradation of other tetracycline antibiotics, this compound may be susceptible to the following degradation pathways under forced conditions:
-
Hydrolysis: Under more extreme acidic or basic conditions, hydrolysis can occur, potentially leading to the opening of the lactone ring or other cleavages of the tetracycline structure.
-
Oxidation: Tetracyclines are susceptible to oxidation, which can be induced by agents such as hydrogen peroxide. This can lead to the formation of various hydroxylated and ring-opened products.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of tetracyclines, leading to a complex mixture of photoproducts. Omadacycline tablets, however, have been shown to have no significant change upon light exposure.
-
Dehydration: Under strongly acidic conditions, tetracyclines can undergo dehydration reactions, leading to the formation of anhydrotetracyclines.
The following diagram illustrates the primary epimerization pathway and other potential degradation routes for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Omadacycline
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of omadacycline, a first-in-class aminomethylcycline antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development. While the prompt specified "Omadacycline-d9," publicly available scientific literature does not extensively detail the pharmacokinetics and metabolism of this specific deuterated isotopologue. Deuterated compounds like this compound are typically used as internal standards in bioanalytical assays to quantify the non-labeled drug, Omadacycline. The pharmacokinetic and metabolic profiles of this compound are expected to be nearly identical to those of Omadacycline. Therefore, this guide focuses on the extensive data available for Omadacycline.
Mechanism of Action
Omadacycline is a tetracycline-class antibacterial drug that inhibits bacterial protein synthesis.[1][2][3] It binds to the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the A-site of the ribosome.[3][4] This action effectively blocks the addition of amino acids to the growing peptide chain, leading to the cessation of protein synthesis. A key feature of omadacycline is its ability to overcome common tetracycline resistance mechanisms, including efflux pumps and ribosomal protection proteins.
Pharmacokinetic Properties
Omadacycline exhibits pharmacokinetic properties that support once-daily dosing. It has low protein binding, a large volume of distribution, low systemic clearance, and a long elimination half-life.
Following oral administration, omadacycline is absorbed, with a median time to maximum plasma concentration (Tmax) of 2.5 to 3.0 hours under fasting conditions. The absolute oral bioavailability is approximately 34.5%. The administration of a single 300 mg oral dose of omadacycline provides a comparable area under the plasma concentration-time curve (AUC) to a single 100 mg intravenous (IV) dose.
Omadacycline has a large volume of distribution, with a steady-state volume of distribution (Vss) of 190 L. It exhibits low plasma protein binding of about 21%, which is independent of concentration. Omadacycline penetrates well into pulmonary tissues, with concentrations in epithelial lining fluid and alveolar cells being significantly higher than in plasma.
Omadacycline does not undergo significant metabolism in humans. In vitro studies using human liver microsomes and hepatocytes showed that omadacycline is metabolically stable. No measurable metabolites were identified in these studies or in human plasma. The only related substance found in excreta is the C4-epimer of omadacycline, which is a known impurity of tetracyclines.
Omadacycline is primarily eliminated as an unchanged drug in the feces. Following a single oral dose of radiolabeled omadacycline, approximately 81.1% of the dose was recovered in the feces and 14.4% in the urine. The elimination half-life is approximately 16 to 17 hours.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of omadacycline from various studies.
Table 1: Single-Dose Pharmacokinetic Parameters of Omadacycline in Healthy Adults
| Parameter | 100 mg IV | 300 mg Oral |
| AUC0-∞ (µg·h/mL) | 10.3 | 10.0 |
| Cmax (µg/mL) | - | 0.548 |
| Tmax (h) | - | 2.5 - 3.0 |
| t1/2 (h) | 16 - 17 | 16 - 17 |
| Vss (L) | 190 | - |
| CL (L/h) | 10 | - |
| Oral Bioavailability (%) | - | 34.5 |
Table 2: Multiple-Dose Pharmacokinetic Parameters of Oral Omadacycline in Healthy Adults (Day 5)
| Dose | Cmax (µg/mL) | AUC0-24 (µg·h/mL) |
| 300 mg once daily | 0.81 | 9.27 |
| 450 mg once daily | - | - |
Data from a study with multiple oral doses showed that on day 5, the Cmax and AUC0-24 for a 300 mg dose were 0.81 µg/mL and 9.27 µg·h/mL, respectively. The plasma exposure of a 450 mg oral dose on day 1 was similar to that of the 300 mg oral dose on day 5.
Experimental Protocols
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Omadacycline hydrochloride analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Omadacycline Stock Solution: A stock solution of omadacycline is prepared in a suitable solvent (e.g., sterile deionized water).
-
Serial Dilutions: Serial twofold dilutions of the stock solution are made in CAMHB in a 96-well microtiter plate.
-
Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to match the 0.5 McFarland standard. This suspension is then further diluted in CAMHB.
-
Inoculation: Each well of the microtiter plate is inoculated with the diluted bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Growth and sterility control wells are included.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of omadacycline that completely inhibits visible bacterial growth.
This study is conducted to understand the absorption, metabolism, and excretion of a drug.
Protocol Outline:
-
Subject Enrollment: Healthy male subjects are enrolled in the study.
-
Dosing: A single oral dose of [14C]-labeled omadacycline is administered to the subjects under fasting conditions.
-
Sample Collection: Serial samples of plasma, urine, and feces are collected for a specified period (e.g., 7 days) post-dose.
-
Sample Analysis: The total radioactivity in the collected samples is measured to determine the extent of drug absorption and the routes and rates of excretion. The concentrations of unchanged omadacycline and any potential metabolites are quantified using appropriate analytical methods (e.g., LC-MS/MS).
-
Data Analysis: The data is used to calculate pharmacokinetic parameters and to determine the mass balance of the administered dose.
Drug-Drug Interaction Potential
Omadacycline has a low potential for drug-drug interactions. It is not a substrate, inhibitor, or inducer of major cytochrome P450 (CYP) enzymes or organic anion transporters.
Special Populations
No clinically significant differences in the pharmacokinetics of omadacycline have been observed based on age, sex, renal impairment, or hepatic impairment, and therefore, no dose adjustments are necessary for these populations.
Conclusion
Omadacycline is a novel aminomethylcycline with a favorable pharmacokinetic profile that includes a long half-life supporting once-daily dosing, extensive tissue distribution, minimal metabolism, and primary elimination through the feces. Its low potential for drug-drug interactions and the lack of a need for dose adjustments in special populations make it a valuable addition to the antibacterial armamentarium. The data presented in this guide provide a comprehensive resource for understanding the clinical pharmacology of omadacycline.
References
Technical Guide: Solubility Profile of Omadacycline-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Omadacycline-d9, the deuterated internal standard for Omadacycline. Understanding the solubility of this aminomethylcycline antibiotic is critical for the accurate preparation of stock solutions, ensuring reproducible results in preclinical and clinical research, and facilitating the development of suitable formulations. This document details quantitative solubility data, standardized experimental protocols for solubility determination, and visual workflows to guide laboratory practices.
Quantitative Solubility of this compound
This compound, as a deuterated form of Omadacycline, is expected to have a nearly identical solubility profile to the parent compound. The data presented below is for Omadacycline and serves as a robust reference for its deuterated analogue. Solubility can be influenced by factors such as the solid form of the compound (e.g., crystalline vs. amorphous) and the presence of moisture in hygroscopic solvents like DMSO.[1][2]
Table 1: Solubility of Omadacycline in Various Solvents
| Solvent/System | Reported Solubility (mg/mL) | Remarks | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | A stock solution can be made by dissolving the crystalline solid. | [2][3][4] |
| 100 mg/mL (179.64 mM) | Fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility. | ||
| Dimethylformamide (DMF) | ~1 mg/mL | Soluble. | |
| Ethanol | Slightly Soluble | Qualitative description. | |
| 25 mg/mL | Quantitative value provided by one supplier. | ||
| Water | Insoluble | ||
| Phosphate-Buffered Saline (PBS), pH 7.2 | Slightly Soluble | Direct dissolution of the crystalline solid is possible but limited. | |
| DMSO:PBS (pH 7.2) (1:2 ratio) | ~0.33 mg/mL | This method is recommended for achieving maximum solubility in aqueous buffers. |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a powdered compound such as this compound. This method is based on standard laboratory practices for preparing stock solutions and assessing solubility.
Objective: To determine the approximate solubility of this compound in a chosen solvent and to prepare a saturated stock solution.
Materials:
-
This compound (powder form)
-
High-purity solvents (e.g., DMSO, Ethanol, sterile deionized water)
-
Analytical balance
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Pipettes and sterile, filter-barrier tips
-
0.22 µm syringe filters
Methodology:
-
Initial Solvent Screening (Qualitative): a. Weigh a small, known amount of this compound (e.g., 1 mg) into a series of clear microcentrifuge tubes. b. To each tube, add a small, measured volume of a different test solvent (e.g., 100 µL). c. Vigorously vortex each tube for 30-60 seconds. d. Visually inspect the solution against a dark background to check for undissolved particles. e. If the compound dissolves, it is soluble at ≥10 mg/mL in that solvent. If not, proceed to the next step.
-
Quantitative Solubility Determination (Titration Method): a. Start with the tubes from the previous step where the compound did not fully dissolve. b. Incrementally add a measured volume of the same solvent (e.g., 100 µL at a time) to the suspension. c. After each addition, vortex the tube vigorously for 1-2 minutes. d. Continue this process until the compound is fully dissolved. e. Record the total volume of solvent required to completely dissolve the initial mass of this compound. f. Calculate the solubility using the formula: Solubility (mg/mL) = Initial Mass of Compound (mg) / Total Volume of Solvent (mL)
-
Preparation of a Saturated Stock Solution: a. Based on the determined solubility, weigh the required amount of this compound to prepare a stock solution at the desired concentration (e.g., 10 mg/mL). b. Under sterile conditions (e.g., in a laminar flow hood), transfer the powder to a sterile conical tube. c. Add the calculated volume of the chosen sterile solvent. d. Vortex or sonicate until the compound is completely dissolved. e. To ensure the removal of any potential micro-particulates, filter the solution through a 0.22 µm syringe filter into a new sterile tube. f. Aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Aqueous solutions are not recommended for storage beyond one day.
Caption: A workflow diagram illustrating the key steps for determining the solubility of this compound.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Omadacycline is a member of the tetracycline class of antibiotics. Its mechanism of action involves binding to the bacterial 30S ribosomal subunit. This binding event physically blocks the docking of aminoacyl-tRNA molecules to the acceptor (A) site of the ribosome-mRNA complex. By preventing the addition of new amino acids to the growing peptide chain, Omadacycline effectively halts bacterial protein synthesis, leading to a bacteriostatic effect. Notably, Omadacycline demonstrates activity against bacterial strains that have developed resistance to other tetracyclines through mechanisms such as ribosomal protection and efflux pumps.
Caption: Omadacycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.
References
Omadacycline: An In-Depth Technical Review of In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of omadacycline, a first-in-class aminomethylcycline antibiotic. Omadacycline has demonstrated a broad spectrum of activity against a wide range of bacterial pathogens, including those exhibiting resistance to other antibiotic classes. This document summarizes key quantitative data, details common experimental protocols for susceptibility testing, and visualizes the mechanism of action and experimental workflows. It is important to note that "Omadacycline-d9" is a deuterated form of omadacycline, primarily utilized as an internal standard for analytical purposes, such as mass spectrometry, to ensure accurate quantification of the active compound.[] The in vitro antibacterial activity data presented herein pertains to omadacycline.
Quantitative Data Summary
The in vitro potency of omadacycline has been extensively evaluated against a diverse panel of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for omadacycline against key Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Activity of Omadacycline against Gram-Positive Aerobes
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (all) | 0.12 | 0.25 | ≤0.06 - >16 |
| Staphylococcus aureus (MRSA) | 0.12 | 0.5 | 0.12 - 1.0 |
| Streptococcus pneumoniae | 0.06 | 0.12 | ≤0.06 - 0.25 |
| Enterococcus faecalis | 0.12 | 0.25 | ≤0.06 - 0.25 |
| Enterococcus faecium (VRE) | 0.12 | 0.25 | 0.12 - 0.25 |
| Streptococcus pyogenes | ≤0.12 | ≤0.12 | N/A |
| Streptococcus agalactiae | ≤0.12 | 0.25 | N/A |
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively. MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.
Table 2: In Vitro Activity of Omadacycline against Gram-Negative Aerobes
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Haemophilus influenzae | 1.0 | 2.0 | ≤0.06 - 4 |
| Escherichia coli | 2.0 | 8.0 | 0.25 - >64 |
| Klebsiella pneumoniae | 2.0 | 8.0 | 0.5 - >64 |
| Enterobacter cloacae | 2.0 | 8.0 | N/A |
| Acinetobacter baumannii | 4.0 | 8.0 | N/A |
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.
Table 3: In Vitro Activity of Omadacycline against Anaerobic and Atypical Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Bacteroides fragilis group | 0.5 | 2.0 | N/A |
| Clostridioides difficile | 0.031 | 0.031 | 0.016 - 0.13 |
| Legionella pneumophila | 0.25 | 0.25 | N/A |
| Mycoplasma pneumoniae | 0.12 | 0.12 | N/A |
| Chlamydia pneumoniae | 0.06 | 0.25 | N/A |
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.
Mechanism of Action
Omadacycline, like other tetracyclines, exerts its antibacterial effect by inhibiting protein synthesis.[2] It binds to the 30S ribosomal subunit, effectively blocking the binding of aminoacyl-tRNA to the A site of the ribosome. This prevents the addition of amino acids to the growing peptide chain, leading to the cessation of protein synthesis and inhibition of bacterial growth. A key advantage of omadacycline is its ability to overcome common tetracycline resistance mechanisms, including ribosomal protection and efflux pumps.[2]
Figure 1: Omadacycline's mechanism of action on the bacterial ribosome.
Experimental Protocols
The determination of in vitro susceptibility of bacterial strains to omadacycline is primarily conducted using standardized methods, such as broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Preparation of Omadacycline Stock Solution:
-
A stock solution of omadacycline is prepared in a suitable solvent, typically sterile deionized water or dimethyl sulfoxide (DMSO), to a known concentration (e.g., 1000 µg/mL).
2. Preparation of Microtiter Plates:
-
Serial twofold dilutions of the omadacycline stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
The final concentrations in the wells typically range from 0.008 to 64 µg/mL.
-
Control wells are included: a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
3. Inoculum Preparation:
-
Bacterial colonies from a fresh (18-24 hour) agar plate are suspended in a sterile saline or broth.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized inoculum is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Each well (except the sterility control) is inoculated with the prepared bacterial suspension.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of omadacycline that completely inhibits visible bacterial growth.
Figure 2: Workflow for MIC determination by broth microdilution.
Conclusion
Omadacycline demonstrates potent in vitro activity against a broad spectrum of clinically relevant bacteria, including multidrug-resistant strains. Its mechanism of action, which involves the inhibition of bacterial protein synthesis, and its ability to evade common tetracycline resistance mechanisms, make it a valuable agent in the antimicrobial armamentarium. The standardized broth microdilution method remains the cornerstone for determining the in vitro susceptibility of bacterial isolates to omadacycline, providing crucial data for clinical decision-making and ongoing surveillance of antimicrobial resistance.
References
Methodological & Application
Omadacycline-d9 as an Internal Standard in LC-MS/MS Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Omadacycline-d9 as an internal standard in the quantitative analysis of omadacycline in biological matrices by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for mitigating matrix effects and ensuring the accuracy and precision of bioanalytical methods.[1][2][3]
Introduction
Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of tetracycline, effective against a wide range of bacterial pathogens, including those with resistance to other tetracyclines.[4][5] Accurate quantification of omadacycline in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and gut microbiome research. LC-MS/MS has emerged as the preferred method for this purpose due to its high sensitivity and selectivity.
The use of a deuterated internal standard, such as this compound, is highly recommended for LC-MS/MS analysis. This compound has nearly identical physicochemical properties to omadacycline, causing it to co-elute and experience similar ionization effects in the mass spectrometer. This co-elution helps to compensate for variations during sample preparation and analysis, leading to more reliable and reproducible results.
Experimental Protocols
This section details the methodologies for the analysis of omadacycline using this compound as an internal standard in human plasma.
Materials and Reagents
-
Omadacycline and this compound standards can be procured from specialized chemical suppliers.
-
LC-MS/MS grade methanol, acetonitrile, and formic acid are required.
-
Ultrapure water should be used for all aqueous solutions.
-
Drug-free human plasma is needed for the preparation of calibration standards and quality control samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting omadacycline from plasma samples.
-
Thaw plasma samples at room temperature.
-
Spike 100 µL of plasma with the this compound internal standard solution.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column is typically used for the separation. A common choice is a Zorbax Eclipse Plus C18 (2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: The mobile phase usually consists of a gradient of 0.1% formic acid in water (Solvent A) and methanol or acetonitrile (Solvent B). For example, a mobile phase of 0.1% formic acid and methanol (80:20 v/v) has been successfully used.
-
Flow Rate: A flow rate of 0.3 mL/min is often employed.
-
Column Temperature: The column is typically maintained at 40-45°C to ensure reproducible chromatography.
-
Injection Volume: A small injection volume, such as 10 µL, is recommended.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used for the detection of omadacycline and this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
Mass Transitions: The specific mass transitions to be monitored are:
-
Omadacycline: m/z 557.6 → 456.6
-
This compound: m/z 566.7 → 456.6
-
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for omadacycline in human plasma using this compound as the internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 5.00 - 12000.00 pg/mL | |
| Correlation Coefficient (r²) | > 0.9983 | |
| Lower Limit of Quantification (LLOQ) | 5.00 pg/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (pg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) | Reference |
| LLOQ QC | 5.00 | 98.50 | 6.23 | 99.80 | 5.43 | |
| Low QC | 15.00 | 101.59 | 4.32 | 95.83 | 3.98 | |
| Mid QC | 4500.00 | 97.33 | 3.54 | 96.67 | 2.89 | |
| High QC | 9000.00 | 96.67 | 2.89 | 97.22 | 2.11 |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Recovery (%) | Recovery %CV | Matrix Effect | Reference |
| Omadacycline | 95.98 | 4.56 | No significant effect observed | |
| This compound | 91.68 | 7.09 | No significant effect observed |
Logical Relationship of the Analytical Process
The following diagram illustrates the logical flow of the bioanalytical method, from sample collection to final data analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of omadacycline in biological matrices by LC-MS/MS. The detailed protocols and performance data presented in these application notes demonstrate that the method is sensitive, accurate, and precise, making it suitable for a wide range of applications in clinical and pharmaceutical research. The high recovery and negligible matrix effect further validate the effectiveness of this approach.
References
Application Notes and Protocols for the Quantitative Analysis of Omadacycline Using Omadacycline-d9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of omadacycline in biological matrices using its deuterated internal standard, Omadacycline-d9. The methodologies described herein are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring high sensitivity, selectivity, and accuracy for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Introduction
Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of minocycline, effective against a broad spectrum of bacteria, including resistant strains.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[3][4] Accurate quantification of omadacycline in biological samples is crucial for understanding its pharmacokinetic and pharmacodynamic (PK/PD) properties. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification, as it effectively compensates for variations in sample preparation and instrument response.[5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated LC-MS/MS methods for omadacycline analysis.
Table 1: LC-MS/MS Method Parameters for Omadacycline Quantification
| Parameter | Method 1 (Plasma) | Method 2 (Plasma) | Method 3 (Plasma) | Method 4 (Feces) |
| Internal Standard | This compound | Minocycline | Fexofenadine-d6 | Deuterated Omadacycline |
| Linearity Range | 5.00–12000.00 pg/mL | 0.01–10 mcg/mL | 20–2000 ng/mL | 0.1–200 ng/mL |
| LLOQ | 5.0 ng/mL | 0.01 mcg/mL | 20 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15.0% | Not Reported | < 10% (RSD) | 2–15% |
| Inter-day Precision (%CV) | < 15.0% | Not Reported | < 10% (RSD) | 2–15% |
| Accuracy | 95.83%–101.59% | Meets FDA requirements | Within ± 10.00% (RE) | 90–101% |
| Recovery | > 90% | Meets FDA requirements | 86.7%–97.08% | 99–105% |
Table 2: Mass Spectrometry Transitions for Omadacycline and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Omadacycline | 557.1 | 470.1 | |
| Omadacycline | 557.4 | 453.4 | |
| Omadacycline | 557.3 | 453.2 | |
| Omadacycline | 556.0 | 155.0 | |
| This compound | Not Specified | Not Specified | |
| Minocycline (IS) | 458.3 | 440.9 | |
| Fexofenadine-d6 (IS) | 508.4 | 472.8 | |
| Deuterated Omadacycline (IS) | 566.4 | 453.1 |
Experimental Protocols
This section provides a detailed protocol for the quantitative analysis of omadacycline in human plasma using this compound as the internal standard, based on a validated protein precipitation method.
Materials and Reagents
-
Omadacycline reference standard
-
This compound (Internal Standard, ISTD)
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid, analytical grade
-
Human plasma (K2EDTA)
-
HPLC vials and caps
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 3.5 µm) or equivalent
Standard Solutions Preparation
-
Omadacycline Stock Solution: Prepare a stock solution of omadacycline in a suitable solvent (e.g., DMSO or methanol).
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Working Standard Solutions: Serially dilute the omadacycline stock solution with a mixture of methanol and water to prepare calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution to the desired working concentration (e.g., 10 ng/mL) with the reconstitution solution.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the this compound internal standard working solution.
-
Vortex the mixture for approximately 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue with 200 µL of the reconstitution solution (e.g., 80:20 v/v 0.1% formic acid in water:methanol).
-
Vortex to mix and transfer to an HPLC vial for analysis.
LC-MS/MS Conditions
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm
-
Column Temperature: 45°C
-
Mobile Phase: 0.1% formic acid in water (A) and methanol (B) in an isocratic elution (e.g., 20:80 v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Experimental Workflow
Caption: Workflow for Omadacycline Quantification.
Mechanism of Action
Caption: Omadacycline's Mechanism of Action.
References
- 1. Population Pharmacokinetic Analyses for Omadacycline Using Phase 1 and 3 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices-A Practical Example. - DKFZ [inrepo02.dkfz.de]
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Omadacycline-d9 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Omadacycline in human plasma, utilizing its deuterated stable isotope, Omadacycline-d9, as an internal standard (ISTD). The described method employs a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation, making it suitable for high-throughput pharmacokinetic studies. This document provides comprehensive experimental protocols, method validation parameters, and illustrative diagrams to guide researchers, scientists, and drug development professionals in the implementation of this analytical method.
Introduction
Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of tetracycline, designed to overcome the primary mechanisms of tetracycline resistance, such as efflux pumps and ribosomal protection.[1] It demonstrates broad-spectrum activity against a variety of bacterial pathogens, including Gram-positive and Gram-negative aerobes, some anaerobes, and atypical bacteria.[1] Accurate and reliable quantification of Omadacycline in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments during drug development. The use of a stable isotope-labeled internal standard like this compound is essential for mitigating matrix effects and ensuring high accuracy and precision in LC-MS/MS assays.[1][2]
Chemical Structures
| Compound | Chemical Structure |
| Omadacycline | Omadacycline is ((4S, 4aS, 5aR, 12aR)-4,7- bis (dimethyl amino) – 9-[(2, 2- dimethyl propylamino) methyl]-1, 10, 11, 12 a-tetrahydroxy-3, 12 – dioxo-4a, 5, 5a, 6-tetrahydro-4H – tetracene – 2-carboxamide with a molecular formula of C29H40N4O7 and a molecular weight of 557.66.[1] |
| This compound | (Structure is the same as Omadacycline with nine deuterium atoms) |
Experimental Protocols
Materials and Reagents
-
Omadacycline and this compound were obtained from TLC Pharmachem, Canada.
-
LC-MS grade methanol, acetonitrile, and water were purchased from a reputable supplier.
-
Formic acid (analytical reagent grade) was procured from Merck.
-
Human plasma (K2EDTA) was obtained from a certified vendor.
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Omadacycline and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Omadacycline stock solution in a mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 500 ng/mL) in 75% methanol.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.
-
Vortex the mixture for approximately 10 seconds.
-
Add a protein precipitating agent, such as acetonitrile.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 4000 rpm for 2 minutes at 20°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of a reconstitution solution (e.g., methanol:0.1% formic acid, 1:4 v/v).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Caption: A flowchart of the sample preparation protocol.
LC-MS/MS Method Parameters
Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm | BEH C18 | Hypersil GOLDTM C18, 2.1 x 100 mm, 1.9 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | Ammonium Formate and Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol | Methanol | Acetonitrile |
| Flow Rate | 0.3 mL/min | Not Specified | 0.35 mL/min |
| Column Temperature | 45°C | Not Specified | 30°C |
| Injection Volume | 10 µL | Not Specified | 5 µL |
| Run Time | 3.0 min | 5 min | 3.5 min |
Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Omadacycline Transition | m/z 557.6 → 456.6 |
| This compound Transition | m/z 566.7 → 456.6 |
Method Validation Summary
Linearity
The method demonstrated excellent linearity over the concentration range of 5.00 to 12000.00 pg/mL. The correlation coefficient (r²) was consistently greater than 0.998.
| Analyte | Calibration Range (pg/mL) | Correlation Coefficient (r²) |
| Omadacycline | 5.00 - 12000.00 | > 0.998 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ QC | 5.00 | < 15% | < 15% | 90-110% | 90-110% |
| Low QC | 15.00 | < 15% | < 15% | 90-110% | 90-110% |
| Mid QC | 4500.00 | < 15% | < 15% | 90-110% | 90-110% |
| High QC | 9000.00 | < 15% | < 15% | 90-110% | 90-110% |
Note: Specific %CV and accuracy values can be found in the cited literature.
Recovery and Matrix Effect
The extraction recovery of Omadacycline and this compound from human plasma was consistent and reproducible across the QC levels.
| QC Level | Mean Recovery of Omadacycline (%) | Mean Recovery of this compound (%) |
| Low QC | 94.12 | 91.68 |
| Mid QC | 97.76 | 91.68 |
| High QC | 96.06 | 91.68 |
No significant matrix effect was observed for Omadacycline and this compound, with the coefficient of variation for the matrix factor being less than 15%.
Data Analysis Workflow
References
Application Note: Omadacycline-d9 Protocol for In Vivo Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of minocycline, with broad-spectrum activity against Gram-positive, Gram-negative, and atypical bacteria.[1][2] It is designed to overcome common tetracycline resistance mechanisms.[3][4] Understanding the pharmacokinetic (PK) profile of new chemical entities is crucial in drug development. This application note provides a detailed protocol for conducting in vivo pharmacokinetic studies of omadacycline in a rat model, utilizing Omadacycline-d9 as a stable isotope-labeled internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is critical for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[5]
Pharmacokinetic Parameters of Omadacycline in Rats
The following table summarizes key pharmacokinetic parameters of omadacycline observed in male Long-Evans Hooded (LEH) rats following a single intravenous (IV) or oral (PO) dose.
| Parameter | Intravenous (5 mg/kg) | Oral (90 mg/kg) | Reference |
| Clearance (CL) | 1.2 L/h/kg | - | |
| Half-life (t½) | 4.6 h | - | |
| Volume of Distribution (Vss) | 6.89 L/kg | - | |
| Plasma Protein Binding | 26% | 26% |
Experimental Protocols
I. In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedures for administering omadacycline to rats and collecting plasma samples for pharmacokinetic analysis.
A. Animal Model
-
Species: Male Long-Evans Hooded (LEH) rats
-
Weight: 200-250 g
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. Animals should be fasted overnight prior to oral dosing.
B. Dosing
-
Formulation: Prepare omadacycline in a suitable vehicle for intravenous and oral administration.
-
Intravenous (IV) Administration:
-
Dose: 5 mg/kg
-
Administer as a single bolus injection via the tail vein.
-
-
Oral (PO) Administration:
-
Dose: 90 mg/kg
-
Administer via oral gavage.
-
C. Blood Sample Collection
-
Route: Collect blood from the jugular vein or another appropriate site.
-
Anticoagulant: Use tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Time Points:
-
IV Administration: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO Administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Sample Processing:
-
Centrifuge the collected blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully aspirate the supernatant (plasma) and transfer to clean, labeled polypropylene tubes.
-
Store plasma samples at -80°C until bioanalysis.
-
II. Bioanalytical Method for Omadacycline Quantification in Plasma using LC-MS/MS
This protocol describes the quantification of omadacycline in plasma samples using a validated LC-MS/MS method with this compound as the internal standard (ISTD).
A. Materials and Reagents
-
Omadacycline reference standard
-
This compound (OMD9) internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized and purified
-
Drug-free rat plasma for calibration standards and quality control (QC) samples
B. Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Stock Solutions: Prepare primary stock solutions of omadacycline and this compound in methanol.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 500 ng/mL) in 75% methanol.
-
Calibration Standards (CS): Prepare a series of calibration standards by spiking drug-free plasma with appropriate amounts of omadacycline stock solution to achieve a concentration range of 5.00 to 12000.00 pg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 15.00, 4500.00, and 9000.00 pg/mL) in drug-free plasma.
C. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples (study samples, CS, and QC) on ice.
-
To 100 µL of each plasma sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
D. LC-MS/MS Conditions
| Parameter | Condition | Reference |
| HPLC System | UHPLC system | |
| Analytical Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm | |
| Column Temperature | 45°C | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | Methanol | |
| Gradient | Isocratic (20% A, 80% B) or a suitable gradient | |
| Flow Rate | 0.3 mL/min | |
| Injection Volume | 10 µL | |
| Mass Spectrometer | Triple quadrupole mass spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| MRM Transitions | Omadacycline: m/z 557.6 → 456.6This compound: m/z 566.7 → 456.6 |
Data Analysis
The concentration of omadacycline in each sample is determined from the peak area ratio of the analyte to the internal standard using the calibration curve. Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, and Vd) are then calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Caption: Experimental workflow for the in vivo pharmacokinetic study of omadacycline.
Caption: Plasma sample preparation workflow using protein precipitation.
References
- 1. Pharmacokinetics, Distribution, Metabolism, and Excretion of Omadacycline following a Single Intravenous or Oral Dose of 14C-Omadacycline in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Distribution, Metabolism, and Excretion of Omadacycline following a Single Intravenous or Oral Dose of 14C-Omadacycline in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a UHPLC-MS/MS Method for the Determination of Omadacycline in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
Application Notes and Protocols for Omadacycline-d9 in Cell-Based Assays
Introduction
Omadacycline is a novel, first-in-class aminomethylcycline, a semisynthetic derivative of minocycline, approved for treating community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[3][4][5] A key advantage of omadacycline is its potent activity against a broad spectrum of Gram-positive and select Gram-negative bacteria, including strains that have developed resistance to other tetracyclines through efflux pumps and ribosomal protection mechanisms. Beyond its antimicrobial properties, omadacycline has also demonstrated immunomodulatory and anti-inflammatory effects, such as the dose-dependent suppression of pro-inflammatory cytokines.
Omadacycline-d9 is a deuterated form of omadacycline. In cell-based assays, while the biological activity is attributed to the non-labeled compound, this compound serves as a critical tool for analytical quantification. It is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure accurate and precise measurement of omadacycline concentrations in complex biological matrices like cell lysates, culture supernatants, or tissue homogenates. This document provides detailed protocols for evaluating the antibacterial and immunomodulatory activities of omadacycline in cell-based systems and outlines the use of this compound in the subsequent quantitative analysis.
Section 1: Antibacterial Activity Assays
The primary function of omadacycline is to inhibit bacterial growth. The following protocols describe standard cell-based assays to determine its efficacy.
Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method to determine the minimum concentration of omadacycline required to inhibit the visible growth of a bacterial strain.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Omadacycline hydrochloride
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum adjusted to ~5 x 10^5 CFU/mL
-
Incubator (35-37°C)
Procedure:
-
Preparation of Omadacycline Dilutions: Prepare a 2-fold serial dilution of omadacycline in CAMHB directly in a 96-well plate. The concentration range should be selected based on the expected susceptibility of the organism.
-
Inoculation: Adjust an overnight bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in CAMHB. Add the standardized inoculum to each well of the microtiter plate containing the omadacycline dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of omadacycline that completely inhibits visible bacterial growth.
Data Presentation 1: Omadacycline In Vitro Antibacterial Activity
The following table summarizes the reported MIC values for omadacycline against a variety of bacterial pathogens.
| Bacterial Species | Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | 0.25 | |
| Streptococcus pneumoniae | Penicillin-Resistant (PRSP) | - | 0.25 | |
| Streptococcus pneumoniae | Penicillin-Resistant | - | 0.12 | |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | - | 0.25 | |
| Enterococcus faecium | Tetracycline-Resistant (tetM) | 0.125-0.5 | - | |
| Haemophilus influenzae | - | - | 2.0 | |
| Escherichia coli | Tetracycline Efflux | 2 | - | |
| Moraxella catarrhalis | - | - | 0.25 | |
| Stenotrophomonas maltophilia | - | 2 | - |
Section 2: Immunomodulatory & Anti-inflammatory Assays
Omadacycline has been shown to modulate the host immune response, an important secondary characteristic for an antibiotic.
Experimental Protocol 2: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
This protocol describes an in vitro assay to measure the effect of omadacycline on the production of pro-inflammatory cytokines by human monocytic cells stimulated with LPS.
Materials:
-
Human monocytic cell line (e.g., THP-1) or isolated primary human monocytes
-
RPMI 1640 medium with 1% pooled human serum
-
Omadacycline hydrochloride
-
E. coli Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
Cytokine quantification kit (e.g., ELISA or multiplex immunoassay for TNF-α, IL-1β, IL-6)
Procedure:
-
Cell Seeding: Seed human monocytes or THP-1-derived macrophages in 96-well plates at a suitable density and allow them to adhere.
-
Pre-treatment: Pre-expose the cells to various concentrations of omadacycline (e.g., 0.5-64 µg/mL) for 2 hours.
-
Stimulation: Following the pre-exposure period, stimulate the cells with an appropriate concentration of E. coli LPS (e.g., 10 ng/mL) for 24 hours. Include control wells (cells only, cells + LPS, cells + omadacycline only).
-
Supernatant Collection: After the 24-hour stimulation, centrifuge the plates and carefully collect the culture supernatant.
-
Cytokine Quantification: Quantify the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using a multiplex immunoassay or individual ELISA kits according to the manufacturer's instructions.
Data Presentation 2: Effect of Omadacycline on Cytokine Production
This table summarizes the observed effects of omadacycline on LPS-induced cytokine release from human monocytes in vitro.
| Cytokine | Omadacycline Concentration | Effect | Reference(s) |
| TNF-α | ≥32 µg/mL | Significant Inhibition | |
| IL-1β | ≥32 µg/mL | Significant Inhibition | |
| IL-6 | ≥32 µg/mL | Significant Inhibition | |
| IL-6 | 60 and 80 µg/mL | Significant Decrease | |
| CXCL-1 | 80 µg/mL | Marked Reduction | |
| MMP-9 | 40, 60, and 80 µg/mL | Significant Reduction |
Section 3: Quantitative Analysis Using this compound
To accurately determine the concentration of omadacycline in samples derived from cell-based assays, a robust analytical method is required. This compound is the ideal internal standard for this purpose.
Experimental Protocol 3: Sample Preparation and LC-MS/MS Analysis
This protocol provides a general workflow for the quantification of omadacycline from a biological matrix (e.g., cell culture supernatant) using this compound as an internal standard.
Materials:
-
Biological samples (e.g., cell culture supernatant, cell lysate)
-
This compound (Internal Standard, IS) solution of a known concentration
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Ultrapure water with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18)
Procedure:
-
Sample Preparation: To a known volume of the biological sample (e.g., 100 µL), add a small, fixed volume of the this compound internal standard solution.
-
Protein Precipitation: Add a volume of ice-cold acetonitrile (typically 3x the sample volume) to precipitate proteins. Vortex vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitate.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
-
LC Separation: Inject the sample onto the C18 column. Use a gradient elution with Mobile Phase A and Mobile Phase B to separate omadacycline and this compound from other matrix components. A typical run time is around 5 minutes.
-
MS/MS Detection: Analyze the column eluent using an ESI source in positive ion mode. Monitor the specific precursor-to-product ion transitions (m/z) for both omadacycline and this compound using Multiple Reaction Monitoring (MRM).
-
Quantification: Create a standard curve by plotting the ratio of the peak area of omadacycline to the peak area of this compound against a series of known omadacycline concentrations. Use this curve to determine the concentration of omadacycline in the unknown samples.
Data Presentation 3: Key LC-MS/MS Parameters
The following table lists typical mass transition parameters used for the detection of omadacycline and its internal standard.
| Compound | Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| Omadacycline | ESI+ | 557.4 | 453.4 | |
| Omadacycline | ESI+ | 557.1 | 470.1 | |
| This compound | ESI+ | 566.4 (Calculated) | 462.4 (Calculated) | - |
| Minocycline (IS) | ESI+ | 458.3 | 440.9 | |
| Fexofenadine-d6 (IS) | ESI+ | 508.4 | 472.8 |
Note: Specific m/z values for this compound are calculated based on the addition of 9 daltons to the parent molecule and may need to be optimized empirically.
References
Omadacycline-d9 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Omadacycline-d9 in drug metabolism and pharmacokinetic (DMPK) studies. Omadacycline is a novel aminomethylcycline antibiotic with a favorable metabolic profile, characterized by high stability and minimal interaction with major drug-metabolizing enzymes.[1][2][3] this compound, as a stable isotope-labeled internal standard, is an indispensable tool for the accurate quantification of omadacycline in various biological matrices, facilitating robust clinical and preclinical development.
Key Applications of this compound
This compound serves as an ideal internal standard in bioanalytical assays due to its chemical and physical similarity to omadacycline, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, which corrects for variability in these processes.[4][5] Its primary applications include:
-
Pharmacokinetic (PK) Studies: Accurate determination of omadacycline concentrations in plasma, urine, and feces is crucial for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Therapeutic Drug Monitoring (TDM): In clinical settings, precise measurement of omadacycline levels helps in optimizing dosage regimens for individual patients.
-
Metabolic Stability Assays: While omadacycline is metabolically stable, this compound can be used in control experiments to ensure assay integrity.
-
Drug-Drug Interaction (DDI) Studies: Used to quantify omadacycline concentrations when investigating its potential as a victim or perpetrator of drug interactions.
Pharmacokinetic Profile of Omadacycline
Omadacycline exhibits a straightforward pharmacokinetic profile, characterized by low metabolic clearance and predominantly fecal excretion.
Table 1: Summary of Human Pharmacokinetic Parameters for Omadacycline
| Parameter | Oral Administration (300 mg) | Intravenous Administration (100 mg) | Reference |
| Tmax (h) | 2.5 - 3.0 | Not Applicable | |
| Cmax (ng/mL) | ~563 | Not Specified | |
| AUCinf (ng·h/mL) | 9418 | 10300 | |
| Half-life (t½) (h) | 17.6 | 16 - 17 | |
| Volume of Distribution (Vz/F) (L) | 828 | 190 (Vss) | |
| Clearance (CL/F) (L/h) | 32.8 | 10 | |
| Oral Bioavailability (%) | 34.5 | Not Applicable | |
| Protein Binding (%) | 21.3 | 21.3 | |
| Renal Excretion (% of dose) | 14.4 | 27 | |
| Fecal Excretion (% of dose) | 81.1 | Not Specified |
Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; Vz/F: Apparent volume of distribution; CL/F: Apparent total clearance; Vss: Volume of distribution at steady state.
Experimental Protocols
Protocol: Quantification of Omadacycline in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of omadacycline in human plasma.
3.1.1. Materials and Reagents
-
Omadacycline reference standard
-
This compound internal standard (ISTD)
-
LC-MS/MS grade acetonitrile, methanol, and formic acid
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Microcentrifuge tubes
-
Autosampler vials
3.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3.1.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately dissolve omadacycline and this compound in methanol.
-
Working Standard Solutions: Serially dilute the omadacycline stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards.
-
Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the this compound stock solution with methanol.
3.1.4. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3.1.5. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm or ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Optimized for separation of omadacycline and its C4-epimer. A typical gradient might start with a low percentage of organic phase, ramp up to a high percentage, and then re-equilibrate. |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temperature | 40 - 45°C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Omadacycline: m/z 557.6 → 456.6this compound: m/z 566.7 → 456.6 |
3.1.6. Data Analysis
-
Integrate the peak areas for both omadacycline and this compound.
-
Calculate the peak area ratio of omadacycline to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of omadacycline in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol: In Vitro Metabolic Stability of Omadacycline in Human Liver Microsomes
This protocol is designed to assess the metabolic stability of omadacycline in vitro, confirming its low metabolic clearance.
3.2.1. Materials and Reagents
-
Omadacycline
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (containing an internal standard, e.g., a structurally unrelated compound or this compound for analytical consistency)
-
Positive control substrate (e.g., a compound known to be metabolized by CYPs, like testosterone or midazolam)
3.2.2. Experimental Procedure
-
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, HLM (e.g., 0.5 mg/mL final protein concentration), and omadacycline (e.g., 1 µM final concentration).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to autosampler vials and analyze the remaining concentration of omadacycline by LC-MS/MS as described in Protocol 3.1.
-
Control Experiments:
-
No NADPH: Run parallel incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
No Microsomes: Run incubations without HLM to assess chemical stability in the buffer.
-
Positive Control: Run incubations with a known CYP substrate to confirm the metabolic activity of the HLM.
-
3.2.3. Data Analysis
-
Plot the natural logarithm of the percentage of omadacycline remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg protein/mL).
Studies have shown that omadacycline is metabolically stable in human liver microsomes and hepatocytes.
Visualized Workflows
Caption: Bioanalytical workflow for omadacycline quantification.
Caption: In vitro metabolic stability assay workflow.
Conclusion
Omadacycline is a metabolically stable antibiotic with minimal potential for metabolism-based drug-drug interactions. This compound is a critical tool for the reliable quantification of omadacycline in biological matrices, supporting both non-clinical and clinical drug development programs. The protocols and data presented here provide a foundation for researchers to implement robust bioanalytical methods for omadacycline and to further investigate its disposition.
References
- 1. Clinical disposition, metabolism and in vitro drug-drug interaction properties of omadacycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Quantification of Omadacycline Using Omadacycline-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of minocycline, approved for the treatment of community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections.[1][2] It exhibits potent activity against a broad spectrum of bacteria, including Gram-positive and Gram-negative pathogens, as well as atypical and anaerobic bacteria.[1][3] Notably, Omadacycline is effective against strains carrying the major tetracycline resistance determinants, namely efflux pumps and ribosomal protection proteins.[1] Its mechanism of action involves binding to the 30S ribosomal subunit, which inhibits bacterial protein synthesis. Given its clinical significance, robust and high-throughput analytical methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
Omadacycline-d9, the deuterated analog of Omadacycline, serves as an ideal internal standard (ISTD) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus ensuring high accuracy and precision. This document provides detailed application notes and protocols for a high-throughput screening assay for the quantification of Omadacycline in human plasma using this compound.
Data Presentation
Table 1: LC-MS/MS Method Parameters for Omadacycline Quantification
| Parameter | Value | Reference |
| Analyte | Omadacycline | |
| Internal Standard (ISTD) | This compound | |
| Biological Matrix | Human Plasma | |
| Extraction Method | Protein Precipitation | |
| LC Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm | |
| Column Temperature | 45°C | |
| Mobile Phase | 0.1% Formic Acid : Methanol (80:20 v/v) | |
| Flow Rate | 300 µL/min | |
| Injection Volume | 10 µL | |
| Total Run Time | 3.0 min | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| MS Detection | Multiple Reaction Monitoring (MRM) | |
| Omadacycline Transition | m/z 557.6 → 456.6 | |
| This compound Transition | m/z 566.7 → 456.6 | |
| Linear Range | 5.00 to 12000.00 pg/mL | |
| Correlation Coefficient (r²) | > 0.9983 |
Table 2: In Vitro Activity of Omadacycline Against Various Bacterial Pathogens (MIC90 values)
| Bacterial Species | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | 0.5 | |
| Staphylococcus aureus (MSSA) | 0.25 | |
| Streptococcus pneumoniae | 0.06 | |
| Moraxella catarrhalis | 0.12 | |
| Mycobacterium abscessus | 2 | |
| Mycobacterium chelonae | 0.25 | |
| Mycobacterium fortuitum | 0.5 | |
| Clostridioides difficile | 0.031 | |
| Nocardia spp. (overall) | 4 | |
| Escherichia coli | 2 | |
| Haemophilus influenzae | 1 |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare stock solutions of Omadacycline and this compound (1000.00 µg/mL) in methanol. Store these stock solutions at 2–8°C.
-
Internal Standard Spiking Solution: Prepare an internal standard (this compound) spiking solution (500.00 ng/mL) by diluting the this compound stock solution in 75% methanol.
-
Calibration Standards: Prepare calibration standards ranging from 5.00 to 12000.00 pg/mL by spiking the appropriate amount of Omadacycline standard solution into drug-free human plasma.
-
Quality Control (QC) Samples: Prepare quality control samples at lower limit of quantification (LLOQ), low, mid, and high concentrations (e.g., 5.00, 15.00, 4500.00, and 9000.00 pg/mL) by spiking the appropriate amount of Omadacycline standard solution into drug-free human plasma. Store all prepared plasma samples at –30°C until analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)
This protocol is designed for high-throughput analysis in a 96-well plate format.
-
Aliquot 50 µL of plasma samples (calibration standards, QC samples, and unknown samples) into a 96-well plate.
-
Add 200 µL of the internal standard spiking solution (500.00 ng/mL this compound in 75% methanol) to each well. The methanol will act as the protein precipitation agent.
-
Seal the 96-well plate and vortex for 5 minutes at 1000 rpm to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Inject 10 µL of the supernatant onto the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
-
LC System: Utilize an HPLC system equipped with a Zorbax Eclipse Plus C18 column (2.1 x 50 mm, 3.5 µm).
-
Column Temperature: Maintain the column temperature at 45°C.
-
Mobile Phase: Use a mobile phase composition of 0.1% formic acid in water and methanol (80:20 v/v).
-
Flow Rate: Set the flow rate to 300 µL/min without a split.
-
MS System: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS Parameters: Optimize mass spectrometer parameters including source temperature, ion spray voltage, heater gas, nebulizer gas, curtain gas, and collision-activated dissociation (CAD) gas.
-
MRM Transitions: Monitor the following mass transitions:
-
Omadacycline: m/z 557.6 → 456.6
-
This compound: m/z 566.7 → 456.6
-
-
Data Analysis: Construct a calibration curve by performing a linear regression analysis of the peak area ratio of Omadacycline to this compound versus the known concentrations of the calibration standards. Determine the concentration of Omadacycline in the unknown samples from this calibration curve.
Visualizations
Caption: High-throughput workflow for Omadacycline quantification.
Caption: Mechanism of action of Omadacycline.
References
Protocol for the Preparation of Omadacycline-d9 Stock Solution
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of minocycline, belonging to the tetracycline class. Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. This action prevents the binding of aminoacyl-tRNA to the ribosome complex, effectively halting peptide chain elongation. A key advantage of omadacycline is its efficacy against bacteria that have developed resistance to older tetracyclines. Omadacycline-d9 is the deuterium-labeled version of Omadacycline, often used as an internal standard in analytical methods like mass spectrometry. Accurate preparation of stock solutions is the first critical step for any in vitro or in vivo experiment to ensure the reliability and reproducibility of results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical and Stability Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₉H₃₁D₉N₄O₇ |
| Molecular Weight | 565.71 g/mol [][2] |
| Appearance | Yellow to orange solid powder[2][3] |
| Solubility (in vitro) | DMSO: ≥ 1 mg/mL (1.77 mM)[2], DMF: ≥ 1 mg/mL (1.77 mM) |
| Storage of Solid | -20°C for 3 years, 4°C for 2 years (sealed, protected from moisture and light) |
| Stock Solution Storage | -80°C for up to 6 months, -20°C for up to 1 month (in a sealed, light-protected container) |
| Stability | Stable at room temperature for short periods (e.g., during shipping). Avoid repeated freeze-thaw cycles. |
| Safety | Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area. Incompatible with strong acids/alkalis and strong oxidizing/reducing agents. |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Work in a chemical fume hood or a well-ventilated area.
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.66 mg of this compound.
-
Calculation: Mass (mg) = Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 565.71 g/mol = 5.6571 mg
-
-
-
Solubilization:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM solution with 5.66 mg of this compound, add 1 mL of DMSO.
-
Cap the tube tightly.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. The solution should be clear and yellow to orange in color.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Conclusion
This protocol provides a standardized procedure for the preparation of this compound stock solutions for research applications. Adherence to this protocol, including proper handling, storage, and safety precautions, will help ensure the integrity of the compound and the reproducibility of experimental results. Researchers should always refer to the manufacturer's specific recommendations and safety data sheets for the lot of this compound being used.
References
Troubleshooting & Optimization
Technical Support Center: Omadacycline-d9 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing issues during the LC-MS/MS analysis of Omadacycline-d9.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in this compound analysis?
A1: Peak tailing is a chromatographic issue where the peak shape is asymmetrical, with a drawn-out or "tailing" trailing edge.[1][2] In an ideal chromatographic separation, peaks should be symmetrical (Gaussian). Peak tailing is problematic because it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between closely eluting compounds, ultimately compromising the quantitative accuracy and reliability of the analytical method.[2]
Q2: What are the most common causes of peak tailing for this compound?
A2: The primary causes of peak tailing for this compound, a basic compound, often stem from secondary chemical interactions with the stationary phase and other system components.[1] Key factors include:
-
Secondary Silanol Interactions: Unreacted, acidic silanol groups on the surface of silica-based columns can interact with the basic functional groups on this compound, causing some molecules to be retained longer and resulting in tailing peaks.
-
Metal Chelation: Tetracycline-class antibiotics like Omadacycline are known to chelate with metal ions. Trace metal contamination in the sample, mobile phase, or from stainless-steel components of the LC system can lead to the formation of metal complexes that exhibit poor peak shape.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Omadacycline, the molecule can exist in multiple ionization states, leading to peak broadening and tailing.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing peak distortion.
Q3: Are there any specific recommendations for the LC column and mobile phase for this compound analysis?
A3: Yes, based on established methods, a reversed-phase C18 column is commonly used for Omadacycline analysis. To minimize peak tailing, it is highly recommended to use a modern, high-purity, end-capped C18 column. End-capping chemically modifies the residual silanol groups, reducing their ability to interact with basic analytes.
For the mobile phase, an acidic composition is generally preferred to ensure the protonation of residual silanols and the analyte. A common mobile phase consists of a gradient of 0.1% formic acid in water and an organic solvent like acetonitrile or methanol. The addition of a buffer salt, such as ammonium formate, can also help to improve peak shape by competing for active sites on the stationary phase.
Troubleshooting Guides
Issue: Asymmetrical peak shape with a pronounced tail for this compound.
This guide provides a step-by-step approach to diagnose and resolve peak tailing issues.
Step 1: Evaluate for Secondary Silanol Interactions
-
Rationale: Secondary interactions between the basic this compound molecule and acidic residual silanol groups on the silica-based stationary phase are a primary cause of peak tailing.
-
Troubleshooting Actions:
-
Lower Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (e.g., using 0.1% formic acid). A lower pH will protonate the silanol groups, minimizing their interaction with the positively charged analyte.
-
Use an End-Capped Column: If you are not already, switch to a high-quality, end-capped C18 column. These columns have fewer active silanol sites.
-
Add a Competing Base: In some cases, adding a small amount of a competing base to the mobile phase can help to saturate the active silanol sites, improving the peak shape of the analyte of interest.
-
Step 2: Investigate Potential Metal Chelation
-
Rationale: Omadacycline's structure allows it to chelate with metal ions, which can be present in the sample matrix or leach from the LC system's stainless-steel components, causing peak distortion.
-
Troubleshooting Actions:
-
Introduce a Chelating Agent: For complex matrices like fecal samples, the addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to the sample preparation workflow can sequester metal ions and improve peak shape.
-
Use a PEEK or Bio-inert LC System: If metal leaching from the system is suspected, consider using PEEK tubing and fittings, or a bio-inert LC system to minimize contact with stainless steel.
-
Step 3: Optimize Chromatographic Conditions
-
Rationale: Sub-optimal chromatographic parameters can contribute to poor peak shape.
-
Troubleshooting Actions:
-
Check for Column Overload: Dilute your sample and inject a lower concentration. If the peak shape improves, you may be overloading the column.
-
Adjust Gradient Profile: A gradient that is too steep may not allow for proper partitioning and can affect peak shape. Try a shallower gradient.
-
Ensure Proper Column Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injection.
-
Step 4: System and Column Health Check
-
Rationale: Physical problems with the column or LC system can manifest as peak tailing for all analytes.
-
Troubleshooting Actions:
-
Inspect for Column Voids or Blockages: A void at the head of the column or a partially blocked frit can distort the flow path and cause peak tailing. Reversing and flushing the column (if recommended by the manufacturer) or replacing the column may be necessary.
-
Check for Extra-Column Volume: Ensure that all tubing connections between the injector, column, and detector are made with minimal dead volume. Use tubing with a narrow internal diameter.
-
Experimental Protocols and Data
The following table summarizes typical experimental conditions found in the literature for the LC-MS/MS analysis of Omadacycline.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 3.5 µm) | Hypersil GOLD C18 (2.1 x 100 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Flow Rate | 0.3 mL/min | 0.3 mL/min | 0.35 mL/min |
| Column Temp. | 40°C | 45°C | 30°C |
| Injection Vol. | 0.1 µL | 10 µL | Not Specified |
| Internal Standard | Minocycline | This compound | Tetracycline |
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with this compound.
References
Technical Support Center: Omadacycline-d9 Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal intensity of omadacycline-d9 in mass spectrometry experiments.
Troubleshooting Guide
This guide addresses specific issues that can lead to low signal intensity of this compound, providing step-by-step instructions to identify and resolve the problem.
Q1: Why is the signal intensity of my this compound internal standard unexpectedly low or absent?
Several factors, ranging from sample preparation to instrument parameters, can contribute to a poor signal for your deuterated internal standard. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes and Solutions:
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Matrix Effects (Ion Suppression): Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer's ion source.
-
How to Diagnose: Perform a post-extraction spike experiment to compare the signal of this compound in a clean solvent versus a blank matrix extract. A significantly lower signal in the matrix extract indicates ion suppression.
-
Solution:
-
Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
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Optimize chromatographic separation to resolve this compound from interfering matrix components.
-
Dilute the sample to reduce the concentration of matrix components.
-
-
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Suboptimal Concentration of this compound: The concentration of the internal standard may be too low to produce a robust signal, or it may be suppressed by a much higher concentration of the analyte (omadacycline).
-
How to Diagnose: Review the concentration of your this compound working solution. Ensure it is appropriate for the expected concentration range of your analyte and the sensitivity of your instrument.
-
Solution: Prepare a fresh, higher-concentration working solution of this compound and re-inject your samples.
-
-
Isotopic Instability (Hydrogen-Deuterium Exchange): Deuterium atoms on the this compound molecule may exchange with hydrogen atoms from the solvent or sample matrix, particularly at labile positions like hydroxyl (-OH) and amine (-NH) groups. Omadacycline's structure contains several such groups, making it susceptible to H/D exchange.
-
How to Diagnose: This can be difficult to confirm without specialized techniques. However, if you observe a gradual decrease in signal over time, especially under acidic or basic conditions, H/D exchange may be a contributing factor.
-
Solution:
-
Use a deuterated standard where the labels are on stable positions (e.g., on a carbon atom not adjacent to a heteroatom).
-
Maintain neutral pH conditions during sample preparation and analysis whenever possible.
-
-
-
Improper Storage and Handling: Degradation of the this compound standard due to exposure to light, elevated temperatures, or repeated freeze-thaw cycles can lead to a lower effective concentration.
-
How to Diagnose: Review the storage conditions and handling procedures for your standard.
-
Solution: Prepare a fresh working solution from a new or properly stored stock vial.
-
-
Instrumental Issues: A dirty ion source, incorrect instrument tuning, or a failing detector can cause a general decrease in signal for all ions, including this compound.
-
How to Diagnose: Check the signal intensity of other compounds or a system suitability standard. If all signals are low, the issue is likely instrument-related.
-
Solution:
-
Clean the ion source according to the manufacturer's recommendations.
-
Perform an instrument tune and calibration.
-
If the problem persists, contact your instrument vendor for service.
-
-
Data Presentation: Troubleshooting Scenarios
The following tables illustrate the expected changes in this compound signal intensity under different troubleshooting scenarios.
Table 1: Impact of Matrix Effects on this compound Signal Intensity
| Sample Type | This compound Peak Area | Signal Reduction (%) |
| Neat Solution | 1,500,000 | - |
| Post-Extraction Spike | 450,000 | 70% |
Table 2: Effect of this compound Concentration on Signal-to-Noise Ratio (S/N)
| This compound Concentration (ng/mL) | Signal-to-Noise Ratio (S/N) |
| 1 | 8 |
| 5 | 45 |
| 20 | 180 |
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis for Matrix Effect Evaluation
This protocol is designed to determine if matrix effects are responsible for the low signal intensity of this compound.
Materials:
-
Blank matrix (e.g., plasma, urine) without omadacycline or this compound
-
This compound stock solution
-
Mobile phase or a clean solvent compatible with your LC-MS method
-
Standard sample preparation reagents and equipment
Procedure:
-
Prepare Sample Set A (Neat Solution):
-
In a clean vial, spike a known amount of this compound working solution into your mobile phase or chosen clean solvent to achieve the final concentration used in your samples.
-
-
Prepare Sample Set B (Post-Extraction Spike):
-
Process a blank matrix sample through your entire sample preparation procedure (e.g., protein precipitation, LLE, or SPE).
-
After the final evaporation and reconstitution step, spike the extracted blank matrix with the same amount of this compound working solution as in Set A.
-
-
LC-MS/MS Analysis:
-
Inject both samples onto the LC-MS/MS system and acquire data under the same conditions.
-
-
Data Analysis:
-
Compare the peak area of this compound in the neat solution (Set A) to that in the post-extraction spike (Set B).
-
Interpretation:
-
If the peak area in Set B is significantly lower than in Set A, ion suppression is occurring.
-
If the peak areas are comparable, matrix effects are likely not the primary cause of the low signal.
-
-
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Low this compound Signal
Caption: A logical workflow for diagnosing the cause of low this compound signal intensity.
Diagram 2: Experimental Workflow for Post-Extraction Spike Analysis
Caption: Workflow for conducting a post-extraction spike experiment to assess matrix effects.
Frequently Asked Questions (FAQs)
-
Q2: Can the mobile phase composition affect the signal of this compound? Yes, the mobile phase can significantly impact the ionization efficiency of this compound. The use of additives like formic acid can improve the signal by promoting protonation in positive ion mode. Conversely, certain additives or high buffer concentrations can sometimes lead to signal suppression or the formation of adducts, which may divert the signal from the desired precursor ion.
-
Q3: Is this compound prone to forming adducts in the ion source? Like many molecules analyzed by electrospray ionization, this compound can form adducts with components of the mobile phase or salts present in the sample (e.g., sodium or potassium adducts). This can split the ion current between multiple species, reducing the intensity of the primary [M+H]+ ion. Optimizing the mobile phase and ensuring thorough sample cleanup can help minimize adduct formation.
-
Q4: What are the ideal mass transitions for omadacycline and this compound? Based on published literature, a common mass transition for omadacycline is m/z 557.4 → 453.4. For this compound, the precursor ion would be shifted by the mass of the deuterium labels. For a d9-labeled standard, the transition would be approximately m/z 566.4 → 453.4. It is essential to optimize these transitions on your specific instrument.
-
Q5: How can I confirm the isotopic and chemical purity of my this compound standard? The certificate of analysis (CoA) from the supplier should provide information on the isotopic and chemical purity. To verify this, you can infuse the this compound solution directly into the mass spectrometer and examine the mass spectrum for the presence of unlabeled omadacycline or other impurities.
Omadacycline-d9 Matrix Effects in Biological Samples: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the bioanalysis of omadacycline-d9.
Troubleshooting Guide
Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can significantly impact the accuracy and precision of LC-MS/MS assays. This guide provides a systematic approach to identifying, diagnosing, and mitigating matrix effects when using this compound as an internal standard.
Identifying and Mitigating Matrix Effects Workflow
Caption: A workflow for troubleshooting matrix effects in this compound bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of matrix effects for omadacycline and its deuterated internal standard in plasma?
A1: The primary causes of matrix effects in plasma are phospholipids and other endogenous components that co-elute with omadacycline and this compound, leading to ion suppression or enhancement in the mass spectrometer's ion source.[1][2] Inadequate sample preparation is a frequent culprit. For instance, while simple protein precipitation is a fast sample preparation technique, it may not sufficiently remove these interfering substances, potentially causing significant matrix effects.[3]
Q2: How can I quantitatively assess the matrix effect for this compound?
A2: The matrix effect can be quantified by comparing the peak area of this compound spiked into a post-extraction blank plasma sample with the peak area of this compound in a neat solution at the same concentration. The formula is: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100. A value less than 85% or greater than 115% typically indicates a significant matrix effect that needs to be addressed.
Q3: My this compound signal is showing significant suppression. What are the first troubleshooting steps?
A3: First, review your sample preparation method. If you are using protein precipitation, consider switching to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering phospholipids.[4] Second, optimize your chromatographic conditions. Modifying the gradient elution profile or using a different stationary phase can help separate this compound from the co-eluting matrix components.[1]
Q4: Can the choice of mobile phase additives help mitigate matrix effects?
A4: Yes, mobile phase additives can influence analyte ionization and potentially reduce matrix effects. For omadacycline, which is a tetracycline derivative, using an acidic mobile phase containing additives like 0.1% formic acid has been shown to enhance sensitivity and improve peak shape. This can also help in reducing the impact of certain matrix components.
Q5: Are there specific sample preparation techniques that are recommended for reducing omadacycline matrix effects in complex matrices like stool?
A5: For complex matrices like stool, a more extensive sample cleanup is necessary. A published method for omadacycline in stool utilized an extraction with a methanol-water-ethylenediaminetetraacetic acid (EDTA) solvent, which helps to chelate divalent cations that can interfere with tetracycline analysis, followed by dilution. This approach demonstrated little fecal matrix effect.
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on omadacycline bioanalysis, which can be used as a benchmark for method development and troubleshooting.
| Parameter | Biological Matrix | Sample Preparation | Matrix Effect (%) | Recovery (%) | Internal Standard | Reference |
| Omadacycline | Human Plasma | Protein Precipitation | Within ±10% | 86.7 - 97.08 | Fexofenadine-d6 | |
| Omadacycline | Human Plasma | Protein Precipitation | Not Significant (%CV = 3.71) | 94.12 - 97.76 | This compound | |
| Omadacycline | Human Plasma | Liquid-Liquid Extraction | Not specified | 98.83 - 100.83 | Not specified | |
| Omadacycline | Human Stool | Solvent Extraction & Dilution | "Little fecal matrix effect" | 99 - 105 | This compound |
Experimental Protocols
Protein Precipitation for Omadacycline in Human Plasma
This protocol is based on a method developed for the quantification of omadacycline in human plasma.
-
Sample Preparation:
-
To 50 µL of a clinical plasma sample, standard, or quality control sample, add 200 µL of a protein precipitant solution (acetonitrile containing the internal standard, e.g., fexofenadine-d6 at 50 ng/mL).
-
-
Vortexing:
-
Vortex the mixture for 15 seconds to ensure homogeneity and complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
Liquid-Liquid Extraction for Omadacycline in Human Plasma
This protocol is a general approach for tetracycline analysis and can be adapted for omadacycline.
-
Sample Preparation:
-
To 100 µL of plasma, add the internal standard solution (this compound).
-
-
Extraction:
-
Add 500 µL of a suitable organic extraction solvent (e.g., ethyl acetate).
-
-
Vortexing and Centrifugation:
-
Vortex the mixture for 1 minute, followed by centrifugation for 5 minutes to separate the aqueous and organic layers.
-
-
Supernatant Transfer and Evaporation:
-
Transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100 µL) for injection into the LC-MS/MS system.
-
Solvent Extraction for Omadacycline in Stool
This protocol is based on a validated method for omadacycline quantification in human stool samples.
-
Sample Homogenization:
-
Homogenize a known weight of the stool sample.
-
-
Extraction:
-
Extract the homogenized stool with a methanol-water-ethylenediaminetetraacetic acid (EDTA) solvent containing the deuterated internal standard (this compound).
-
-
Dilution:
-
Follow the extraction with a dilution step to further minimize matrix effects.
-
-
Analysis:
-
Analyze the diluted extract by LC-MS/MS.
-
Logical Relationships in Matrix Effect Mitigation
The following diagram illustrates the logical relationships between different strategies for mitigating matrix effects in LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS quantification of omadacycline in human plasma for therapeutic drug monitoring: method development and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Omadacycline-d9 Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression and address other common issues encountered during the LC-MS/MS analysis of Omadacycline-d9.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions.
Issue 1: Low or No this compound Signal
Symptom: The signal intensity for this compound is significantly lower than expected or absent altogether.
| Potential Cause | Troubleshooting Steps & Solutions |
| Significant Ion Suppression | The most common cause is the co-elution of matrix components (salts, phospholipids, etc.) that interfere with the ionization of this compound.[1][2] Solution: Improve sample cleanup using methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of a simple protein precipitation.[3] |
| Inaccurate Standard Preparation | Errors in the dilution of the this compound stock solution can lead to a lower-than-expected concentration being spiked into the samples. Solution: Carefully recalibrate pipettes and re-prepare the working solutions. Ensure the correct solvent is used for dilutions as specified in the analytical method.[4] |
| Instrumental Issues | A dirty ion source, incorrect mass spectrometer settings, or a leak in the LC system can all lead to poor signal. Solution: Clean the ion source, and verify all MS parameters (e.g., collision energy, declustering potential) are set correctly for the m/z transition of this compound (566.7 → 456.6).[3] Perform a system suitability test. |
| Degradation of this compound | Omadacycline and its deuterated analog can be susceptible to degradation under certain conditions (e.g., prolonged exposure to light or extreme pH). Solution: Prepare fresh standards and store them under recommended conditions (typically refrigerated and protected from light). |
Issue 2: Inconsistent or Irreproducible this compound Response
Symptom: The peak area or height of this compound varies significantly across a single analytical run, particularly between calibration standards and study samples.
| Potential Cause | Troubleshooting Steps & Solutions |
| Variable Matrix Effects | Different biological samples can have varying compositions, leading to inconsistent levels of ion suppression. Solution: The use of a stable isotope-labeled internal standard like this compound should ideally compensate for this. However, if variability is still high, a more rigorous sample preparation method like SPE is recommended to remove a wider range of interfering components. |
| Inconsistent Sample Preparation | Variability in extraction recovery between samples can cause inconsistent internal standard response. Solution: Ensure the sample preparation protocol is followed precisely for all samples. This includes consistent vortexing times, accurate volume transfers, and uniform handling. Automating the sample preparation process can also improve consistency. |
| Autosampler/Injection Issues | Inconsistent injection volumes or air bubbles in the syringe can lead to variable responses. Solution: Check the autosampler for air bubbles in the lines and ensure the injection needle is properly seated and not clogged. Run a series of blank injections to check for carryover. |
| Internal Standard Stability | This compound may not be stable in the processed sample matrix over the duration of the analytical run. Solution: Perform stability tests of the internal standard in the final reconstituted extract at the autosampler temperature for the expected run time. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptom: The chromatographic peak for this compound is not symmetrical.
| Potential Cause | Troubleshooting Steps & Solutions |
| Column Contamination or Degradation | Buildup of matrix components on the analytical column can lead to peak tailing. A column void can cause peak splitting. Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If a void is suspected, the column may need to be replaced. |
| Inappropriate Injection Solvent | If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion, particularly peak fronting or splitting. Solution: The composition of the injection solvent should be as close as possible to that of the initial mobile phase. |
| Secondary Interactions with Column | Residual silanols on C18 columns can interact with basic compounds like Omadacycline, causing peak tailing. Solution: Ensure the mobile phase contains an appropriate modifier, such as formic acid (typically 0.1%), to suppress the ionization of residual silanols and improve peak shape. |
| Co-eluting Interferences | A closely eluting or co-eluting peak can merge with the this compound peak, causing apparent splitting or tailing. Solution: Optimize the chromatographic gradient to improve the separation between this compound and any interfering peaks. A change in the stationary phase chemistry could also be considered. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting molecules from the sample (e.g., salts, phospholipids) reduce the ionization efficiency of the target analyte (this compound) in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.
Q2: Which sample preparation method is best for minimizing ion suppression for this compound?
A2: While protein precipitation (PPT) is a simple and fast method, it is often insufficient for removing all interfering matrix components. For complex matrices like plasma or tissue homogenates, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are generally more effective at reducing ion suppression. One study found LLE to be more suitable than PPT for Omadacycline analysis, observing an ion suppression effect with the latter. For tetracyclines in general, SPE with polymeric reversed-phase or mixed-mode cation exchange cartridges has shown excellent results.
Q3: How does a stable isotope-labeled internal standard like this compound help with ion suppression?
A3: this compound is considered the "gold standard" internal standard because it has nearly identical chemical and physical properties to Omadacycline. This means it will co-elute with the analyte and be affected by ion suppression to a similar degree. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.
Q4: My this compound retention time is shifting. What could be the cause?
A4: Retention time shifts can be caused by several factors:
-
Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile component can alter its composition and affect retention times.
-
Column Equilibration: Insufficient column equilibration time between injections can lead to drifting retention times.
-
Column Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature.
-
Matrix Effects: In some cases, high concentrations of matrix components can slightly alter the retention time of an analyte.
Q5: What are the typical LC-MS/MS parameters for Omadacycline and this compound?
A5: The following table summarizes typical parameters from published methods.
| Parameter | Typical Values | References |
| Column | C18 (e.g., Zorbax Eclipse Plus, ACQUITY UPLC BEH, Phenomenex KINETEX) | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | Acetonitrile or Methanol | |
| Flow Rate | 0.3 - 0.4 mL/min | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Omadacycline Transition | m/z 557.6 → 456.6 or 557.4 → 453.4 | |
| This compound Transition | m/z 566.7 → 456.6 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is adapted from a validated method for Omadacycline analysis in biological matrices.
-
To 100 µL of plasma sample in a clean tube, add 50 µL of this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 200 µL of 1M Sodium Carbonate (Na2CO3) solution and vortex briefly.
-
Add 3 mL of extraction solvent (Methyl tert-butyl ether: Dichloromethane, 3:1, v/v).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes at 20°C.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 25°C.
-
Reconstitute the residue in 200 µL of mobile phase (e.g., 80:20 0.1% Formic Acid:Methanol).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for injection.
Protocol 2: Solid-Phase Extraction (SPE) for Tetracyclines
This is a general protocol for the extraction of tetracyclines from aqueous matrices, which can be adapted for Omadacycline.
-
Sample Pre-treatment: To 1 mL of aqueous sample, add the this compound internal standard. Acidify the sample to approximately pH 3-4 with formic acid.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the Omadacycline and this compound from the cartridge with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Mechanism of Ion Suppression in LC-MS/MS.
Caption: Comparison of Sample Preparation Workflows.
References
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. LC-MS/MS quantification of omadacycline in human plasma for therapeutic drug monitoring: method development and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Omadacycline-d9 stability issues in autosampler
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of omadacycline-d9 in autosampler environments. The information is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical methods such as LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in an autosampler?
A1: The main stability concerns for this compound in an autosampler are chemical degradation and adsorption to surfaces. The primary chemical degradation pathway for omadacycline is epimerization at the C4 position, forming the 4-beta epimer.[1][2][3][4] This process is sensitive to temperature, pH, and the solvent matrix. Additionally, as a tetracycline derivative, this compound may be susceptible to adsorption onto glass or metal surfaces within the autosampler vial and fluid path, potentially leading to inconsistent results.[5]
Q2: How does temperature affect the stability of this compound in the autosampler?
A2: Temperature is a critical factor in the stability of omadacycline. While stable for extended periods under refrigeration (2–8°C), omadacycline degrades significantly faster at higher temperatures. One study demonstrated that at 37°C, the concentration of omadacycline can decrease by approximately 50% within 24 hours. Therefore, maintaining a cooled autosampler (typically 4–8°C) is highly recommended to minimize degradation during analytical runs.
Q3: What is the expected stability of this compound in a cooled autosampler?
A3: Omadacycline has been shown to be stable in processed human plasma samples for up to 65 hours when stored in an autosampler at 2–8°C. Another study on reconstituted omadacycline for injection (in 0.9% sodium chloride or 5% dextrose) found it to be chemically stable for up to 9 days under refrigeration (2–8°C), with only a slight increase in the 4-beta epimer that remained within acceptable limits. While this data pertains to omadacycline, similar stability is expected for its deuterated analog, this compound.
Q4: Can the choice of solvent in the autosampler vial impact the stability of this compound?
A4: Yes, the solvent matrix can influence stability. Omadacycline is generally stable in acidic conditions. A common mobile phase for its analysis includes 0.1% formic acid with methanol, which provides good peak shape and signal. It is advisable to prepare samples in a diluent that is compatible with the initial mobile phase conditions to ensure good chromatography and minimize the risk of precipitation or degradation. For stock solutions, DMSO and dimethylformamide are suitable organic solvents. Aqueous solutions are not recommended for storage for more than one day.
Q5: Are there concerns about this compound adsorbing to autosampler vials?
A5: Yes, adsorption is a potential issue. Tetracycline-class antibiotics can adsorb to surfaces, and basic analytes can interact with free silanol (hydroxyl) groups on the surface of standard glass vials, leading to a loss of analyte over time. This can result in decreased peak areas and poor reproducibility, especially for later injections in a sequence. Using polypropylene vials or deactivated glass vials can mitigate this risk.
Troubleshooting Guide: Inconsistent this compound Signal
This guide addresses common issues related to inconsistent peak areas or response of this compound during an analytical run.
Issue 1: Decreasing this compound Peak Area Over Time in a Run
| Possible Cause | Recommended Action |
| Analyte Degradation | The autosampler temperature may be too high. Solution: Ensure the autosampler is set to and maintaining a temperature between 2°C and 8°C. |
| The sample diluent may be promoting degradation. Solution: Evaluate the stability of this compound in your current sample diluent. Consider acidifying the diluent (e.g., with 0.1% formic acid) if compatible with your method. | |
| Adsorption to Vials | This compound may be adsorbing to the surface of glass vials. Solution: Switch to polypropylene vials or deactivated (silanized) glass vials and re-evaluate. |
| H-D Exchange | Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent, though this is less likely for the d9 variant if the deuterium atoms are on stable positions. Solution: Ensure use of high-purity, anhydrous solvents for stock and working solutions. |
Issue 2: High Variability or Sporadic this compound Peak Area
| Possible Cause | Recommended Action |
| Inconsistent Injection Volume | Air bubbles may be present in the syringe or sample loop. Solution: Check the autosampler wash and sample draw settings. Ensure solvent lines are properly primed and free of bubbles. |
| The injection needle may be partially clogged. Solution: Perform needle wash cycles and, if necessary, clean or replace the needle. | |
| Sample Preparation Error | Inconsistent spiking of the internal standard into samples. Solution: Review the sample preparation SOP. Ensure thorough vortexing after adding this compound. |
| Incomplete dissolution of the sample after evaporation and reconstitution. Solution: Optimize the reconstitution solvent and vortexing/sonication time. | |
| Matrix Effects | Co-eluting matrix components may be causing ion suppression or enhancement. Solution: Assess matrix effects by performing a post-column infusion experiment. If significant effects are observed, improve sample cleanup or modify chromatographic conditions to separate this compound from the interfering components. |
| Carryover | Residue from a previous injection is contaminating the current one. Solution: Optimize the autosampler's needle wash procedure. Use a stronger wash solvent and increase the wash volume or number of wash cycles. |
Quantitative Data Summary
The stability of omadacycline is highly dependent on the storage conditions. The following tables summarize available quantitative data, which can serve as a guide for this compound.
Table 1: Temperature-Dependent Stability of Omadacycline in Solution
| Temperature | Matrix/Solvent | Time | Approximate % Degradation | Reference |
| 37°C | Cation-Adjusted Mueller-Hinton Broth | 24 hours | ~50% | |
| 2–8°C | 0.9% NaCl or 5% Dextrose | 9 days | Minimal (slight increase in 4-beta epimer, but within spec) | |
| 2–8°C | Processed Human Plasma | 65 hours | Stable |
Table 2: Formation of 4-beta Epimer from Omadacycline (1 mg/mL) at 2-8°C
| Diluent | Day 0 (%w/w) | Day 9 (%w/w) | % Increase | Reference |
| 0.9% Sodium Chloride | 2.90% | 3.29% | 13.4% | |
| 5% Dextrose | 2.85% | 3.54% | 24.2% | |
| Note: The specification limit for the 4-beta epimer was ≤6.8% w/w, indicating the compound remained stable over the 9-day period. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in the Autosampler
This protocol provides a detailed methodology to evaluate the stability of this compound in a specific sample diluent under your laboratory's autosampler conditions.
Objective: To determine the stability of this compound over a typical analytical run time.
Materials:
-
This compound stock solution
-
Proposed sample diluent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
-
Calibrated pipettes
-
Autosampler vials (polypropylene recommended)
-
LC-MS/MS system
Procedure:
-
Prepare Stability Samples: Prepare a bulk solution of this compound in the chosen diluent at a concentration representative of your analytical method.
-
Aliquot Samples: Dispense this solution into multiple autosampler vials, ensuring enough vials for all time points.
-
Time Zero (T=0) Analysis: Immediately inject three replicates of the freshly prepared solution and record the average peak area. This will serve as the baseline response.
-
Autosampler Incubation: Place the remaining vials in the autosampler tray at the desired temperature (e.g., 5°C).
-
Time-Point Analysis: Program the autosampler to inject three replicates from a new vial at subsequent time points throughout your expected run time (e.g., 8, 16, 24, 48 hours).
-
Data Analysis:
-
Calculate the average peak area of this compound at each time point.
-
Determine the percent recovery at each time point relative to the T=0 average peak area using the formula: % Recovery = (Average_Area_t / Average_Area_T0) * 100
-
Acceptance Criteria: A common acceptance criterion is that the mean percent recovery should be within ±15% of the T=0 value.
-
Visualizations
Troubleshooting Workflow for Inconsistent Internal Standard Signal
Caption: A logical workflow for troubleshooting inconsistent this compound responses.
Experimental Workflow for Autosampler Stability Assessment
References
Troubleshooting poor recovery of Omadacycline-d9 during extraction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of Omadacycline-d9 during sample extraction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing consistently low recovery of my internal standard, this compound, during solid-phase extraction (SPE). What are the potential causes and how can I troubleshoot this?
Low recovery of this compound during SPE can stem from several factors throughout the extraction process. A systematic approach is necessary to identify the source of the loss.
Potential Causes & Solutions:
-
Incomplete Trapping on SPE Sorbent: this compound may not be retained on the SPE cartridge during the loading step. This can be due to an inappropriate sorbent type or incorrect pH of the loading solution. Omadacycline, a tetracycline derivative, may require a specific pH to ensure it is in a chargeable state that will interact with the sorbent.
-
Premature Elution During Washing: The wash solvent may be too strong, causing this compound to be washed away before the elution step.
-
Incomplete Elution: The elution solvent may not be strong enough to release the this compound from the SPE sorbent.
-
Matrix Effects: Components in the sample matrix could interfere with the binding of this compound to the sorbent.
Troubleshooting Steps:
-
Fraction Collection Analysis: Perform an experiment where you collect and analyze every fraction from the SPE process: the flow-through, each wash solution, and the final eluate.[1] This will pinpoint the exact step where the loss is occurring.
-
pH Optimization: The pH of the sample should be optimized to ensure proper retention of tetracyclines. For some tetracycline analyses, a pH of 4 is optimal.[2]
-
Sorbent Selection: For tetracyclines, hydrophilic-lipophilic balance (HLB) and C18 sorbents are commonly used.[2][3] If you are using one, consider trying the other.
-
Wash Solvent Strength: If loss occurs during the wash step, reduce the organic content of the wash solvent.
-
Elution Solvent Strength: If this compound is not eluting completely, try a stronger elution solvent. For tetracyclines, methanol is often used as an eluting solvent.[2]
Q2: Could matrix effects be responsible for the apparent low recovery of this compound in my LC-MS/MS analysis?
Yes, matrix effects are a common cause of apparent low recovery for internal standards. Matrix effects can manifest as either ion suppression or ion enhancement.
-
Ion Suppression: This is the more frequent scenario where other components from the sample matrix that co-elute with this compound interfere with its ionization in the mass spectrometer source, leading to a reduced signal.
-
Ion Enhancement: Less commonly, co-eluting matrix components can boost the ionization of this compound, resulting in an artificially high signal, which could also lead to inaccurate quantification.
Troubleshooting Matrix Effects:
-
Stable Isotope-Labeled (SIL) Internal Standard: Using a SIL internal standard like this compound is the best practice, as it has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of matrix effects.
-
Chromatographic Separation: Optimize your chromatographic method to better separate this compound from interfering matrix components. This could involve trying a different column, adjusting the mobile phase composition, or modifying the gradient profile.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same blank matrix as your samples to compensate for matrix effects.
Q3: My this compound recovery is inconsistent when using liquid-liquid extraction (LLE). What factors should I investigate?
Inconsistent recovery in LLE often points to issues with phase separation, solvent choice, or pH control.
Troubleshooting LLE:
-
pH Control: The pH of the aqueous phase is critical for ensuring that this compound is in the correct form to be efficiently extracted into the organic solvent. Experiment with adjusting the pH of your sample before extraction.
-
Solvent Selection: The choice of extraction solvent is crucial. The polarity of the solvent should be optimized to efficiently extract this compound.
-
Phase Separation: Ensure complete separation of the aqueous and organic phases. Emulsions can form at the interface, trapping your analyte. If an emulsion forms, try centrifugation to break it.
-
Evaporation Loss: If your protocol involves an evaporation step to concentrate the sample, be mindful of the potential for analyte loss, especially if this compound is volatile or prone to degradation at higher temperatures.
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Action |
| Low Recovery in SPE | Inappropriate sorbent | Test different sorbents (e.g., HLB, C18). |
| Incorrect sample pH | Optimize the pH of the sample loading solution (e.g., pH 4). | |
| Premature elution | Reduce the organic strength of the wash solvent. | |
| Incomplete elution | Increase the strength of the elution solvent (e.g., use methanol). | |
| Apparent Low Recovery (LC-MS) | Ion suppression/enhancement | Optimize chromatographic separation to resolve this compound from matrix interferences. |
| Prepare matrix-matched calibration curves. | ||
| Inconsistent Recovery in LLE | Suboptimal pH | Adjust the pH of the aqueous phase to optimize partitioning. |
| Poor solvent choice | Test different extraction solvents with varying polarities. | |
| Emulsion formation | Centrifuge to improve phase separation. |
Experimental Protocol: SPE Recovery Troubleshooting
This protocol provides a systematic approach to determine where the loss of this compound is occurring during an SPE procedure.
Materials:
-
Blank matrix samples (e.g., plasma, urine)
-
This compound stock solution
-
SPE cartridges (e.g., HLB or C18) and manifold
-
All solvents used in the SPE method (conditioning, equilibration, sample diluent, wash, and elution solvents)
-
Collection tubes
-
LC-MS/MS instrument
Procedure:
-
Spike Blank Matrix: Spike a known amount of this compound into a blank matrix sample.
-
Perform SPE: Process the spiked sample through the entire SPE procedure.
-
Collect All Fractions: Crucially, collect each fraction separately:
-
Flow-through: The sample that passes through the cartridge during loading.
-
Wash Eluate(s): The solvent(s) passed through the cartridge after loading to remove interferences. Collect each wash step in a separate tube.
-
Final Eluate: The solvent used to elute this compound.
-
-
Analyze Fractions: Analyze each collected fraction, along with an unextracted standard of the same concentration, using your LC-MS/MS method.
-
Calculate Recovery:
-
Recovery (%) = (Amount of this compound in Final Eluate / Total Amount of this compound Spiked) x 100
-
Analyze the flow-through and wash eluates to determine if this compound was lost during the loading or washing steps.
-
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting poor this compound recovery.
Caption: A logical workflow for troubleshooting poor internal standard recovery.
References
Technical Support Center: Optimizing Chromatographic Separation of Omadacycline and Omadacycline-d9
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of omadacycline and its deuterated internal standard, Omadacycline-d9.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the quantification of omadacycline?
A1: The most common and robust method for quantifying omadacycline in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for complex sample analysis.[1][2][3][4][5]
Q2: Why is a deuterated internal standard like this compound recommended?
A2: A stable isotope-labeled internal standard, such as this compound, is highly recommended to compensate for variations in sample preparation, injection volume, and matrix effects. Since it has nearly identical physicochemical properties to omadacycline, it co-elutes and experiences similar ionization efficiency, leading to more accurate and precise quantification.
Q3: What type of HPLC/UPLC column is best suited for omadacycline separation?
A3: Reversed-phase C18 columns are the most frequently used and effective for separating omadacycline and this compound. Several specific columns have been successfully validated, including Zorbax Eclipse Plus C18, ACQUITY UPLC BEH C18, and Phenomenex KINETEX XB-C18.
Q4: What are typical mobile phase compositions for this analysis?
A4: A common mobile phase consists of an aqueous component with a formic acid modifier (e.g., 0.1% formic acid in water) and an organic component such as methanol or acetonitrile. The addition of formic acid helps to improve peak shape and enhance ionization efficiency in positive ion mode.
Q5: What are the expected mass transitions for omadacycline and this compound?
A5: The specific mass transitions can vary slightly depending on the instrument and source conditions, but common transitions are:
-
Omadacycline: m/z 557.6 → 456.6, 557.3 → 453.1, or 557.1 → 470.1
-
This compound: m/z 566.7 → 456.6 or 566.4 → 453.1
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of omadacycline and this compound.
Issue 1: Poor Peak Shape (Tailing or Broadening)
-
Possible Cause A: Secondary Silanol Interactions. Omadacycline, like other tetracyclines, has basic amine groups that can interact with acidic residual silanol groups on the silica-based column packing, leading to peak tailing.
-
Solution:
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the number of available silanol groups.
-
Optimize Mobile Phase pH: The addition of 0.1% formic acid to the mobile phase can help to protonate the silanol groups and reduce these secondary interactions.
-
-
-
Possible Cause B: Metal Chelation. Tetracyclines are known to chelate with metal ions. If there is any metal contamination in the HPLC system (e.g., from stainless steel frits or tubing), it can lead to peak broadening and tailing.
-
Solution:
-
Use a Bio-inert or PEEK System: If possible, use an HPLC system with bio-inert components to minimize metal exposure.
-
Passivate the System: Passivating the HPLC system with a strong acid (e.g., nitric acid) can help to remove metal contaminants. Consult your instrument's manual for the appropriate procedure.
-
-
Issue 2: Inconsistent Retention Times
-
Possible Cause A: Inadequate Column Equilibration. Insufficient equilibration time between gradient runs can lead to shifts in retention time.
-
Solution:
-
Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 5-10 column volumes.
-
-
-
Possible Cause B: Fluctuations in Column Temperature. Changes in the column temperature can affect retention times.
-
Solution:
-
Use a Column Oven: Maintain a constant and consistent column temperature using a column oven. Temperatures between 40-45°C have been shown to be effective.
-
-
Issue 3: Low Signal Intensity or Poor Sensitivity
-
Possible Cause A: Suboptimal Mass Spectrometer Settings. Incorrect source parameters or mass transitions can significantly reduce sensitivity.
-
Solution:
-
Optimize MS Parameters: Infuse a standard solution of omadacycline directly into the mass spectrometer to optimize parameters such as capillary voltage, source temperature, and gas flows.
-
Verify Mass Transitions: Confirm that you are using the most abundant and stable product ions for your specific instrument.
-
-
-
Possible Cause B: Ion Suppression from Matrix Effects. Co-eluting matrix components from the sample (e.g., phospholipids from plasma) can interfere with the ionization of omadacycline and this compound.
-
Solution:
-
Improve Sample Preparation: Employ a more rigorous sample preparation method, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove interfering matrix components. Protein precipitation is a simpler method but may result in more significant matrix effects.
-
Adjust Chromatographic Conditions: Modify the gradient to better separate omadacycline from the matrix interferences.
-
-
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common method for extracting omadacycline from plasma samples.
-
To 100 µL of plasma sample, add the internal standard (this compound) solution.
-
Add 300 µL of a precipitating agent, such as acetonitrile or methanol.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the samples at high speed (e.g., 4000 rpm) for 10 minutes at a controlled temperature (e.g., 20°C).
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at room temperature.
-
Reconstitute the residue in the mobile phase, vortex, and inject it into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following tables summarize typical parameters for the chromatographic separation and mass spectrometric detection of omadacycline and this compound.
Table 1: Chromatographic Conditions
| Parameter | Value | Reference |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 3.5 µm) | |
| ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | ||
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | Methanol or Acetonitrile | |
| Flow Rate | 0.3 - 0.4 mL/min | |
| Column Temp. | 40 - 45°C | |
| Injection Vol. | 5 - 10 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Omadacycline | This compound | Reference |
| Ionization Mode | ESI Positive | ESI Positive | |
| MRM Transition 1 | m/z 557.6 → 456.6 | m/z 566.7 → 456.6 | |
| MRM Transition 2 | m/z 557.3 → 453.1 | m/z 566.4 → 453.1 | |
| MRM Transition 3 | m/z 557.1 → 470.1 | N/A |
Visualizations
A logical workflow for troubleshooting common HPLC issues.
References
- 1. impactfactor.org [impactfactor.org]
- 2. event.fourwaves.com [event.fourwaves.com]
- 3. Development of a UHPLC-MS/MS Method for the Determination of Omadacycline in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS quantification of omadacycline in human plasma for therapeutic drug monitoring: method development and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Omadacycline-d9 Degradation in Plasma Samples: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Omadacycline-d9 in plasma samples. All information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in plasma sample analysis?
This compound is a deuterated form of Omadacycline, a novel aminomethylcycline antibiotic. In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS). Because it is chemically almost identical to Omadacycline, it exhibits similar behavior during sample preparation, chromatography, and ionization.[1][2] This allows it to compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of Omadacycline in plasma samples.[1][3][4]
Q2: What are the primary known degradation pathways for tetracycline antibiotics like Omadacycline in plasma?
Tetracycline antibiotics can undergo several degradation reactions. A common degradation pathway for Omadacycline is the formation of its C-4 epimer. This epimerization is a known impurity of tetracyclines. Other potential degradation pathways for tetracyclines, which may also apply to Omadacycline and this compound, include hydrolysis and oxidation. The stability of tetracyclines can be influenced by factors such as pH, temperature, and exposure to light.
Q3: What are the acceptable storage conditions to minimize this compound degradation in plasma?
Proper storage is critical to prevent the degradation of this compound in plasma samples. Based on stability studies of Omadacycline, the following conditions are recommended:
-
Short-term: Stability has been demonstrated for up to 24 hours at room temperature and on ice. For storage up to a week, refrigeration at 2-8°C is advisable.
-
Long-term: For long-term storage, freezing samples at -20°C or -80°C is recommended. Studies have shown Omadacycline to be stable for extended periods at these temperatures.
It is crucial to avoid repeated freeze-thaw cycles, as this can lead to degradation of the analyte and internal standard.
Q4: Can the choice of anticoagulant in blood collection tubes affect the stability of this compound?
Yes, the choice of anticoagulant can impact the stability and distribution of tetracyclines in whole blood, which in turn can affect the measured concentration in plasma. For instance, the equilibrium of the drug between red blood cells and plasma can be influenced by the anticoagulant used. It is essential to be consistent with the choice of anticoagulant throughout a study. K2EDTA is a commonly used anticoagulant for Omadacycline plasma analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound in plasma samples.
| Problem | Potential Cause | Troubleshooting Steps |
| Low this compound Signal Intensity | Improper storage and handling leading to degradation. | Review sample storage conditions (temperature, light exposure). Avoid repeated freeze-thaw cycles. |
| Ion suppression from the plasma matrix. | Optimize chromatographic conditions to separate this compound from interfering matrix components. Dilute the plasma sample to reduce matrix effects. | |
| Instrumental issues. | Clean the ion source, and ensure proper instrument tuning and detector function. | |
| Drifting this compound Signal | Deuterium exchange with hydrogen from the solvent (H/D exchange). | Use a deuterated internal standard with deuterium atoms on stable, non-exchangeable positions (e.g., aromatic rings). Avoid placing deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups. |
| Inconsistent sample processing. | Ensure uniform timing and temperature for all sample processing steps, from blood collection to plasma separation. | |
| Inaccurate Quantification of Omadacycline | Presence of unlabeled Omadacycline in the this compound internal standard. | Check the certificate of analysis for the isotopic and chemical purity of the internal standard. Inject a high concentration of the internal standard alone to check for any signal at the Omadacycline mass transition. |
| In-source fragmentation of this compound. | Optimize mass spectrometer source conditions (e.g., collision energy, cone voltage) to minimize fragmentation. | |
| Poor co-elution of Omadacycline and this compound. | Adjust the mobile phase composition, gradient, or column chemistry to ensure the analyte and internal standard elute at the same time. |
Quantitative Data Summary
The stability of Omadacycline in human plasma has been evaluated under various conditions. The following table summarizes typical stability data. While this data is for the parent drug, it provides a strong indication of the expected stability for the deuterated internal standard, this compound.
| Condition | Duration | Stability (% of Initial Concentration) | Reference |
| Room Temperature | 24 hours | Stable | |
| Refrigerated (2-8°C) | 7 days | Stable | |
| Frozen (-20°C) | 30 days | Stable | |
| Frozen (-80°C) | 1 year | Stable | |
| Freeze-Thaw Cycles | 3 cycles | Stable |
Experimental Protocols
1. Plasma Sample Preparation: Protein Precipitation
This is a common and effective method for extracting Omadacycline and this compound from plasma samples.
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add the this compound internal standard solution.
-
Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 ratio (v/v) to the plasma volume.
-
Vortex the mixture thoroughly for approximately 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. UHPLC-MS/MS Analysis of Omadacycline
The following is a representative UHPLC-MS/MS method for the quantification of Omadacycline.
-
Chromatographic Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is commonly used.
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Column Temperature: Maintain the column at 40°C.
-
Injection Volume: Inject a small volume of the prepared sample (e.g., 0.1 µL).
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
Omadacycline: m/z 557.1 → 470.1
-
This compound: m/z 566.7 → 456.6
-
-
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. Method Development and Validation For Determining Stability of Omadacycline In Biological Matrices By Liquid Chromatography–Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 4. impactfactor.org [impactfactor.org]
Calibration curve issues with Omadacycline-d9 internal standard
Welcome to the technical support center for Omadacycline analysis using Omadacycline-d9 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound as an internal standard?
A1: this compound is a stable isotopically labeled (SIL) internal standard, which is considered the gold standard for quantitative LC-MS/MS analysis. Since it is chemically almost identical to Omadacycline, it exhibits similar behavior during sample preparation, chromatography, and ionization.[1][2] This allows it to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[1][3]
Q2: What are the ideal purity requirements for this compound?
A2: For reliable and accurate quantification, this compound should have high chemical and isotopic purity. The generally accepted requirements are:
-
Chemical Purity: >99%[1]
-
Isotopic Enrichment: ≥98%
High purity ensures that the internal standard behaves predictably and does not introduce interferences. The presence of unlabeled Omadacycline as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration, especially at low concentrations.
Q3: How many deuterium atoms are optimal for an internal standard like this compound?
A3: Typically, a deuterated internal standard should contain between 3 and 6 deuterium atoms. The nine deuterium atoms in this compound provide a sufficient mass shift to move the mass-to-charge ratio (m/z) of the internal standard outside the natural isotopic distribution of Omadacycline, thus preventing cross-talk.
Troubleshooting Guides
This section addresses specific issues that may arise during LC-MS/MS analysis using this compound as an internal standard.
Issue 1: Poor Linearity in the Calibration Curve (r² < 0.99)
Question: My calibration curve for Omadacycline using this compound is not linear. What are the potential causes and how can I fix it?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inaccurate Standard Preparation | Re-prepare calibration standards, ensuring accurate serial dilutions. Use calibrated pipettes and high-purity solvents. |
| Contamination of Blank | A high response in the blank can compress the curve at the low end. Ensure the blank matrix is free of Omadacycline and this compound. Check for carryover from previous injections. |
| Inappropriate Concentration Range | The selected concentration range may exceed the linear range of the detector. Narrow the calibration range or dilute high-concentration samples. |
| Suboptimal Integration | Inconsistent peak integration can lead to poor linearity. Manually review and adjust integration parameters for both Omadacycline and this compound peaks. |
| Matrix Effects | Significant ion suppression or enhancement that differentially affects the analyte and internal standard can impact linearity. See the dedicated troubleshooting section for matrix effects. |
| Detector Saturation | At high concentrations, the detector response may become non-linear. Dilute samples to fall within the linear range of the instrument. |
Issue 2: High Variability (%CV > 15%) in Quality Control (QC) Samples
Question: I am observing high coefficients of variation (%CV) in my QC samples. What could be the reason?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Variability in extraction recovery can lead to imprecise results. Ensure consistent execution of the sample preparation protocol for all samples. The internal standard should be added early in the process to compensate for losses. |
| Instrument Instability | Fluctuations in the LC pump pressure or mass spectrometer source conditions can cause signal variability. Allow the system to fully equilibrate before starting the analytical run. Monitor system suitability throughout the run. |
| Poor Chromatographic Peak Shape | Tailing or fronting peaks can lead to inconsistent integration and high %CV. Optimize chromatographic conditions (mobile phase, gradient, column) to achieve symmetrical peak shapes. |
| Matrix Effects | Inconsistent matrix effects across different samples can lead to high variability. See the dedicated troubleshooting section for matrix effects. |
Issue 3: Drifting Internal Standard Signal
Question: The peak area of my this compound internal standard is not consistent across the analytical run. Why is this happening?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| System Contamination | Buildup of contaminants in the LC system or ion source can lead to a gradual decrease in signal intensity. Implement a robust column and system wash protocol between runs. |
| Back-Exchange of Deuterium | Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly at acidic or basic pH. Evaluate the stability of this compound in the sample diluent and mobile phase over time. |
| Ion Source Instability | Fluctuations in the ion source temperature or gas flows can cause the signal to drift. Ensure the mass spectrometer has reached a stable state before analysis. |
| Inconsistent Sample Volume | While the internal standard should correct for this, significant variations in injection volume can still impact the overall signal. Check the autosampler for proper function and ensure there are no air bubbles in the sample vials. |
Issue 4: Significant Matrix Effects
Question: I suspect matrix effects are impacting my Omadacycline quantification. How can I confirm and mitigate this?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement | Co-eluting matrix components can interfere with the ionization of Omadacycline and this compound. To assess matrix effects, compare the peak area of the analyte in a post-extraction spiked sample to a neat solution. |
| Differential Matrix Effects | The matrix may affect the analyte and internal standard differently, compromising the accuracy of quantification. |
| Mitigation Strategies | - Improve Sample Cleanup: Employ more rigorous extraction techniques like solid-phase extraction (SPE) to remove interfering matrix components. - Optimize Chromatography: Adjust the mobile phase gradient to separate Omadacycline and this compound from co-eluting matrix components. - Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. |
Experimental Protocols
Sample Preparation: Protein Precipitation
A commonly used method for extracting Omadacycline from plasma is protein precipitation.
-
To 100 µL of plasma sample, add the internal standard solution (this compound).
-
Add a precipitating agent, such as acetonitrile or methanol, typically in a 3:1 or 4:1 ratio to the plasma volume.
-
Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis. To minimize matrix effects, the supernatant can be diluted with water containing 0.1% formic acid.
LC-MS/MS Parameters for Omadacycline Analysis
The following table summarizes typical LC-MS/MS parameters for Omadacycline analysis based on published methods.
| Parameter | Typical Conditions |
| LC Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Transitions (MRM) | Omadacycline: m/z 557.6 → 456.6 this compound: m/z 566.7 → 456.6 |
Visualized Workflows and Logic
Caption: Standard workflow for Omadacycline quantification.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Methods for Omadacycline and its Deuterated Internal Standard, Omadacycline-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published analytical methods for the quantification of omadacycline, utilizing omadacycline-d9 as an internal standard. The data and protocols presented are collated from various validated studies to assist researchers in selecting and implementing the most suitable method for their specific needs.
Comparative Performance of Omadacycline Bioanalytical Methods
The following tables summarize the key performance characteristics of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods developed for the quantification of omadacycline in different biological matrices. These methods all utilize this compound as an internal standard to ensure accuracy and precision.
Table 1: Method Performance in Human Plasma/Serum
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (ng/mL) | 5.00 - 12000.00 (pg/mL) | 0.01 - 10 (mcg/mL) | 20 - 2000 | 0.5 - 25.0 (µg/mL) |
| Lower Limit of Quantification (LLOQ) | 5.00 (pg/mL)[1][2] | 0.01 (mcg/mL)[3][4] | 20 (ng/mL)[5] | 0.5 (µg/mL) |
| Intra-day Precision (%CV) | < 15.0 | Not explicitly stated | 1.99 - 5.24 | 1.29 - 5.55 |
| Inter-day Precision (%CV) | < 15.0 | Not explicitly stated | 2.81 - 4.1 | 1.29 - 5.55 |
| Intra-day Accuracy (%) | 95.83 - 101.59 | Not explicitly stated | -1 to -5 (RE, %) | 93.5 - 114.8 |
| Inter-day Accuracy (%) | 95.83 - 101.59 | Not explicitly stated | -6.58 to -2.10 (RE, %) | 93.5 - 114.8 |
| Mean Recovery (%) | > 90 | Not explicitly stated | 86.7 - 97.08 | Not explicitly stated |
| Internal Standard Used | This compound | Minocycline | Fexofenadine-d6 | Tigecycline |
Table 2: Method Performance in Human Fecal Samples
| Parameter | Method 5 |
| Linearity Range (ng/mL) | 0.1 - 200 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 |
| Limit of Detection (LOD) (ng/mL) | 0.03 |
| Intra-day Accuracy (%) | > 90 |
| Inter-day Accuracy (%) | > 90 |
| Intra-day Precision (%) | 2 - 15 |
| Inter-day Precision (%) | 2 - 15 |
| Recovery Rate (%) | 99 - 105 |
| Internal Standard Used | Deuterated Omadacycline |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables. These protocols are based on the information provided in the referenced publications and adhere to regulatory guidelines from bodies such as the US Food and Drug Administration (FDA) for bioanalytical method validation.
Method 1: HPLC-ESI-MS/MS for Omadacycline in Human Plasma
-
Sample Preparation: Protein precipitation.
-
Chromatographic Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 3.5 µm).
-
Column Temperature: 45°C.
-
Mobile Phase: 0.1% formic acid: methanol (80:20 v/v).
-
Flow Rate: 300 µL/min.
-
Injection Volume: 10 µL.
-
Total Run Time: 3.0 min.
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Transitions: Omadacycline: m/z 557.6 → 456.6; this compound: m/z 566.7 → 456.6.
Method 2: UHPLC-MS/MS for Omadacycline in Human Plasma
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatographic Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 μm).
-
Column Temperature: 40°C.
-
Mobile Phase: 0.1% aqueous formic acid:acetonitrile (90:10, v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 0.1 µL.
-
Mass Spectrometry: Positive ion mode.
-
Mass Transitions: Omadacycline: m/z 557.1 → 470.1; Minocycline (IS): m/z 458.3 → 440.9.
Method 3: HPLC-MS/MS for Omadacycline in Human Plasma
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatographic Column: Phenomenex KINETEX XB-C18 (2.6 μm, 3 × 50 mm).
-
Mobile Phase: Gradient elution with 0.1% formic acid-water and pure acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Total Run Time: 5 min.
-
Mass Spectrometry: Electrospray Ionization (ESI) with Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Mass Transitions: Omadacycline: m/z 557.4 → 453.4; Fexofenadine-d6 (IS): m/z 508.4 → 472.8.
Method 4: UPLC-MS/MS for Omadacycline in Human Serum
-
Sample Preparation: Protein precipitation with methanol.
-
Chromatographic Column: ZORBAX PRHD SB-Aq (3 × 50 mm, 1.8 μm).
-
Mobile Phase: Gradient elution with 0.1% v/v formic acid in water (A) and methanol (B).
-
Flow Rate: 0.3 mL/min.
-
Total Run Time: 5 min.
-
Mass Spectrometry: Multiple Reaction Monitoring in positive mode.
-
Mass Transitions: Omadacycline: m/z 557.4/470.3; Tigecycline (IS): m/z 586.5/513.3.
Method 5: LC-MS/MS for Omadacycline in Human Fecal Samples
-
Sample Preparation: Extraction with a methanol-water-ethylenediaminetetraacetic acid (EDTA) solvent containing deuterated omadacycline as an internal standard, followed by dilution.
-
Chromatographic Column: Reversed-phase C18 column (BEH C18).
-
Mobile Phase: Gradient elution with methanol (A) and a mixture of ammonium formate and formic acid (B).
-
Total Run Time: Within 5 minutes.
-
Mass Spectrometry: Tandem mass spectrometry.
-
Mass Transitions: Omadacycline: 557.300 → 453.100; Internal Standard: 566.400 → 453.100.
Experimental Workflow and Signaling Pathways
The following diagram illustrates a typical workflow for the bioanalytical method validation process, from sample collection to final data analysis, as recommended by regulatory bodies.
Caption: Bioanalytical method validation workflow.
This guide is intended to provide a comparative overview to aid in the selection of an appropriate analytical method. Researchers should refer to the original publications for complete details and validation reports.
References
- 1. Method Development and Validation For Determining Stability of Omadacycline In Biological Matrices By Liquid Chromatography–Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 2. impactfactor.org [impactfactor.org]
- 3. Development of a UHPLC-MS/MS Method for the Determination of Omadacycline in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS quantification of omadacycline in human plasma for therapeutic drug monitoring: method development and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: Comparing Omadacycline-d9 to Other Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of omadacycline, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of Omadacycline-d9 against other commonly used internal standards, supported by experimental data from published literature, to inform the selection of the most suitable standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for variations and ensuring accurate quantification. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard due to their near-identical physicochemical properties to the analyte. This guide will delve into a comparative analysis of this compound with non-deuterated structural analogs like Tetracycline and Minocycline, as well as a deuterated standard of a different compound, Fexofenadine-d6.
Performance Comparison: A Data-Driven Overview
The following tables summarize the performance characteristics of different internal standards used for the quantification of omadacycline, collated from various bioanalytical method validation studies. It is important to note that the data are derived from different studies and experimental conditions may vary.
| Internal Standard | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) | Source |
| This compound | 94.12 - 97.76 | 91.68 | Not significant | [1] |
| This compound | 99 - 105 | Not Reported | Little fecal matrix effect | [2] |
| Tetracycline | 92.65 - 99.73 | Not Reported | 86.22 - 91.12 (IS-normalized) | [3] |
| Fexofenadine-d6 | 86.7 - 97.08 | 98.47 | Within ± 10 | [4] |
| Minocycline | Not Reported | Not Reported | Not Reported | [5] |
Table 1: Comparison of Recovery and Matrix Effects for Omadacycline Analysis. This table presents the reported recovery and matrix effect data for omadacycline when different internal standards were utilized. The data is compiled from separate studies.
| Internal Standard | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Intra-day Accuracy (RE, %) | Inter-day Accuracy (RE, %) | Source |
| This compound | < 15.0 | < 15.0 | 95.83 - 101.59 | 95.83 - 101.59 | |
| This compound | 2 - 15 | 2 - 15 | 90 - 101 | 90 - 101 | |
| Tetracycline | 2.81 - 8.05 | 2.86 - 7.34 | 103.31 - 106.85 | 99.94 - 106.32 | |
| Fexofenadine-d6 | 1.99 - 5.24 | 2.81 - 4.1 | -5 to -1 | -6.58 to -2.10 | |
| Minocycline | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: Comparison of Precision and Accuracy for Omadacycline Analysis. This table showcases the precision (as Relative Standard Deviation) and accuracy (as Relative Error) of omadacycline quantification using different internal standards, based on data from various published methods.
Key Experimental Protocols
The following sections detail generalized methodologies for the quantification of omadacycline in biological matrices, based on the reviewed literature.
Sample Preparation: Protein Precipitation
A common and straightforward method for sample preparation is protein precipitation.
-
Aliquot Plasma: Transfer a small volume (e.g., 50-100 µL) of the plasma sample into a clean microcentrifuge tube.
-
Add Internal Standard: Spike the sample with a known concentration of the internal standard (e.g., this compound).
-
Precipitate Proteins: Add a precipitating agent, such as acetonitrile or methanol (typically in a 3:1 ratio to the plasma volume).
-
Vortex: Vortex the mixture vigorously for a few minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the sample at a high speed (e.g., 12,000 rpm) for approximately 10 minutes to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
The supernatant is then injected into an LC-MS/MS system for separation and detection.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is generally used.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is the standard technique.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for omadacycline and the internal standard are monitored.
-
Discussion and Comparison of Internal Standards
This compound (Stable Isotope-Labeled Internal Standard)
Advantages:
-
Gold Standard: As a SIL-IS, this compound has nearly identical chemical and physical properties to omadacycline. This ensures that it co-elutes with the analyte and experiences the same degree of matrix effects and extraction recovery, leading to the most accurate and precise results.
-
Excellent Compensation: The data indicates that this compound effectively compensates for variability, showing good recovery and minimal matrix effects.
Disadvantages:
-
Cost and Availability: SIL-IS can be more expensive and less readily available than their non-labeled counterparts.
Tetracycline and Minocycline (Structural Analog Internal Standards)
Advantages:
-
Cost-Effective and Available: These are readily available and more affordable than deuterated standards.
-
Structurally Similar: Being from the same tetracycline class, they share structural similarities with omadacycline, which can lead to comparable, though not identical, behavior during analysis.
Disadvantages:
-
Different Physicochemical Properties: Despite structural similarities, differences in properties can lead to different chromatographic retention times and ionization efficiencies compared to omadacycline. This may result in inadequate compensation for matrix effects.
-
Potential for Differential Matrix Effects: If the internal standard elutes at a slightly different time than the analyte, it may be subject to different co-eluting matrix components, leading to inaccurate quantification.
Fexofenadine-d6 (Non-related Deuterated Internal Standard)
Advantages:
-
Deuterated: Being a deuterated compound, it offers the benefits of a stable isotope label, which can improve the robustness of the method compared to a non-labeled structural analog.
-
Good Performance Data: The study using Fexofenadine-d6 reported good recovery, precision, and accuracy.
Disadvantages:
-
Structural Dissimilarity: Fexofenadine is structurally very different from omadacycline. This means its extraction recovery and response to matrix effects may not perfectly mirror that of omadacycline, potentially leading to less accurate correction than a SIL-IS of the analyte itself.
Conclusion and Recommendation
Based on the principles of bioanalytical method validation and the available data, This compound is the superior choice as an internal standard for the quantification of omadacycline. Its isotopic relationship with the analyte ensures the most accurate and precise results by effectively compensating for variations throughout the analytical workflow.
While structural analogs like tetracycline and minocycline, or other deuterated compounds like fexofenadine-d6, can be used and have been shown to provide acceptable results in specific validated methods, they introduce a higher risk of inadequate correction for matrix effects and other sources of variability. For researchers, scientists, and drug development professionals aiming for the highest level of data integrity and regulatory compliance, the investment in a stable isotope-labeled internal standard such as this compound is highly recommended. The use of a SIL-IS minimizes the potential for analytical errors and provides greater confidence in the final quantitative data.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Development and validation of LC-MS/MS for quantifying omadacycline from stool for gut microbiome studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and clinical utility of an ultra performance liquid chromatography − tandem mass spectrometry assay for monitoring omadacycline and tigecycline in severe bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS quantification of omadacycline in human plasma for therapeutic drug monitoring: method development and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a UHPLC-MS/MS Method for the Determination of Omadacycline in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Omadacycline-d9 Quantification: A Methodological Guide
This guide provides a comparative overview of validated analytical methods for the quantification of omadacycline, utilizing omadacycline-d9 as an internal standard. The information is compiled from various research studies to offer a comprehensive resource for researchers, scientists, and drug development professionals. The objective is to present a side-by-side look at experimental protocols and performance data from different laboratories.
Quantitative Performance Data
The following tables summarize the key performance parameters of published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of omadacycline using this compound.
Table 1: LC-MS/MS Method Performance in Human Plasma
| Parameter | Laboratory 1 | Laboratory 2 |
| Linearity Range (pg/mL) | 5.00 - 12000.00 | 10 - 3000 |
| Correlation Coefficient (r²) | > 0.9983 | > 0.99 |
| Intra-day Precision (% CV) | < 15.0 | 0.43 - 2.39 |
| Inter-day Precision (% CV) | < 15.0 | 0.02 - 2.19 |
| Intra-day Accuracy (%) | 95.83 - 101.59 | 97.96 - 100.88 |
| Inter-day Accuracy (%) | Not Reported | 98.83 - 100.83 |
| Recovery (%) | > 90 | Not Reported |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 5.00 | 10 |
Table 2: LC-MS/MS Method Performance in Human Feces
| Parameter | Laboratory 3 |
| Lower Limit of Detection (ng/mL) | 0.03 |
| Lower Limit of Quantification (ng/mL) | 0.1 |
| Intra-day Accuracy & Recovery (%) | > 90 |
| Inter-day Accuracy & Recovery (%) | > 90 |
Experimental Protocols
This section details the methodologies employed in the cited studies for the quantification of omadacycline using this compound.
Method 1: Quantification in Human Plasma
This method was developed for determining the stability of Omadacycline in human plasma.[1][2]
-
Sample Preparation: A protein precipitation method was used for the estimation of Omadacycline in human plasma. This compound was utilized as the internal standard (ISTD).[1][2]
-
Chromatography:
-
Instrument: HPLC-ESI-MS/MS.[1]
-
Analytical Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm.
-
Column Temperature: 45°C.
-
Mobile Phase: 0.1% formic acid: methanol (80:20 v/v).
-
Flow Rate: 300 µL/min without a split.
-
Injection Volume: 10 µL.
-
Elution Time: Omadacycline and this compound eluted at 1.2 ± 0.2 min.
-
Total Run Time: 3.0 min for each sample.
-
-
Mass Spectrometry:
-
Mass Transitions: The mass transitions monitored were m/z 557.6 → 456.6 for Omadacycline and m/z 566.7 → 456.6 for this compound.
-
Method 2: Quantification in Human Plasma (Alternative)
This method presents a sensitive high-performance liquid chromatography (LC) coupled with mass spectrometry (MS) for omadacycline quantification in human plasma.
-
Sample Preparation: Liquid-liquid extraction was performed.
-
Chromatography:
-
Column: Reverse phase C18 column.
-
Mobile Phase: Isocratic.
-
Flow Rate: 1.000 mL/min.
-
-
Mass Spectrometry:
-
Mode: Multiple reaction monitoring (MRM) using [M+H]⁺ ions.
-
Mass Transition for Omadacycline: m/z 556.0 → 155.0.
-
Method 3: Quantification in Human Fecal Samples
This LC-MS/MS method was developed to determine omadacycline concentrations in human fecal samples.
-
Sample Preparation: Fecal samples were treated with methanol, water, and EDTA. The extracted omadacycline was diluted by 100-400 fold prior to analysis.
-
Chromatography:
-
Column: BEH C18 column.
-
Mobile Phase: Gradient elution with mobile phase A (methanol) and phase B (ammonium formate and formic acid).
-
-
Mass Spectrometry:
-
Quantification Transitions: 557.300 → 453.100 for omadacycline and 566.400 → 453.100 for the internal standard (this compound).
-
Visualized Experimental Workflows
The following diagrams illustrate the experimental workflows for the quantification of omadacycline using this compound.
Caption: Workflow for this compound quantification in human plasma.
Caption: Workflow for this compound quantification in human fecal samples.
References
The Unseen Partner: Omadacycline-d9's Crucial Role in Defining Omadacycline Pharmacokinetics
In the realm of pharmacokinetic (PK) research, the precision of analytical methods is paramount to understanding a drug's behavior in the body. While not a therapeutic agent itself, the deuterated analog omadacycline-d9 serves as a critical internal standard for the accurate quantification of its non-deuterated counterpart, omadacycline, in biological samples. This guide delves into the synergistic relationship between these two compounds in PK studies, presenting key pharmacokinetic data for omadacycline and outlining the experimental methodologies where this compound plays an indispensable role.
Omadacycline: A Pharmacokinetic Profile
Omadacycline is an aminomethylcycline antibiotic with activity against a broad spectrum of bacteria, including resistant strains.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for effective dosing and clinical application. The following tables summarize the key pharmacokinetic parameters of omadacycline administered intravenously and orally to healthy adults.
Table 1: Pharmacokinetic Parameters of Intravenous Omadacycline in Healthy Adults
| Parameter | 100 mg Single IV Dose |
| Cmax (µg/mL) | 1.88 - 2.33[2] |
| AUC0-inf (h·µg/mL) | 9.76 - 10.30[2] |
| t1/2 (h) | 11.4 - 17.2[1] |
| Volume of Distribution (L) | 190[3] |
| Systemic Clearance (L/h) | 10 |
| Protein Binding (%) | 21 |
Table 2: Pharmacokinetic Parameters of Oral Omadacycline in Healthy Adults
| Parameter | 300 mg Oral Dose |
| Cmax (µg/mL) | ~0.81 (Day 5) |
| AUC0–24 (µg·h/mL) | ~9.27 (Day 5) |
| Bioavailability (%) | 34.5 |
| t1/2 (h) | 16-17 |
| Excretion | 81.1% in feces, 14.4% in urine (unchanged) |
The Role of this compound in Experimental Protocols
In quantitative bioanalysis, particularly liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard is the gold standard for achieving the most accurate and precise results. This compound, with nine deuterium atoms replacing hydrogen atoms, is an ideal internal standard for omadacycline for several key reasons:
-
Chemical and Physical Similarity: this compound is chemically almost identical to omadacycline. This ensures it behaves similarly during sample extraction, chromatography, and ionization, correcting for any sample loss or variability during these processes.
-
Mass Differentiation: The key difference is its higher molecular weight due to the deuterium atoms. This allows the mass spectrometer to distinguish between the analyte (omadacycline) and the internal standard (this compound), enabling precise quantification.
General Experimental Protocol for a Pharmacokinetic Study
Below is a typical workflow for a clinical pharmacokinetic study of omadacycline, highlighting the role of this compound.
-
Study Design and Dosing:
-
A cohort of healthy volunteers or patients receives a single or multiple doses of omadacycline, either orally or intravenously.
-
Blood samples are collected at predefined time points post-dosing to characterize the drug's concentration-time profile.
-
-
Sample Preparation:
-
Plasma is isolated from the collected blood samples via centrifugation.
-
A known concentration of the internal standard, this compound, is added to each plasma sample.
-
The samples undergo a protein precipitation or solid-phase extraction process to remove interfering substances and isolate omadacycline and this compound.
-
-
LC-MS/MS Analysis:
-
The extracted samples are injected into a liquid chromatography system, which separates omadacycline and this compound from other components.
-
The separated compounds then enter a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge ratio (m/z) transitions for both omadacycline and this compound.
-
The detector measures the intensity of the signal for each compound.
-
-
Data Analysis:
-
A calibration curve is generated by analyzing samples with known concentrations of omadacycline and a fixed concentration of this compound.
-
The ratio of the peak area of omadacycline to the peak area of this compound in the study samples is calculated.
-
This ratio is then used to determine the concentration of omadacycline in each sample by interpolating from the calibration curve.
-
The resulting concentration-time data are used to calculate the key pharmacokinetic parameters listed in the tables above.
-
Visualizing the Workflow and Mechanism
To further clarify these processes, the following diagrams illustrate the experimental workflow and the mechanism of action of omadacycline.
Caption: Experimental workflow for a pharmacokinetic study.
References
Validation of Omadacycline-d9 as a Reference Material for Quantitative Analysis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the validation and application of Omadacycline-d9 as an internal standard (ISTD) for the quantitative analysis of the antibiotic Omadacycline in biological matrices. The data and protocols presented are essential for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for pharmacokinetic studies and other clinical or preclinical research.
Introduction to this compound
This compound is the deuterated form of Omadacycline, a novel aminomethylcycline antibiotic.[1] Due to its structural similarity and distinct mass, this compound serves as an ideal internal standard for mass spectrometry-based quantification of Omadacycline.[2][3] The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.
While this compound is widely used as a key reagent, it is crucial to source it from reputable suppliers. The purity and stability of the reference material are paramount, as demonstrated by analyses showing that Omadacycline purchased from some commercial vendors may be impure and unstable, failing to meet regulatory standards.[4]
Performance Comparison: this compound in Bioanalytical Method Validation
The following table summarizes the performance characteristics of a validated HPLC-ESI-MS/MS method for the quantification of Omadacycline in human plasma using this compound as an internal standard. This data provides a benchmark for laboratories developing or implementing similar assays.
| Parameter | Performance Metric | Alternative Comparison (Tigecycline-d9) |
| Limit of Quantification (LoQ) | 5.0 ng/mL[2] | Data not available in the provided context. |
| Concentration Range | 5.00 – 12,000.00 pg/ml | Data not available in the provided context. |
| Intra-batch Precision (% CV) | < 15.0% | Data not available in the provided context. |
| Inter-batch Precision (% CV) | < 15.0% | Data not available in the provided context. |
| Accuracy | 95.83% – 101.59% | Data not available in the provided context. |
| Recovery | > 90% | Deuterated tigecycline (tigecycline-d9) has been used as an internal standard for tigecycline analysis. |
Experimental Protocols
A detailed methodology for the quantification of Omadacycline in human plasma using this compound as an internal standard is outlined below.
Sample Preparation: Protein Precipitation
The validated method utilizes a straightforward and rapid protein precipitation technique for sample preparation.
Caption: Workflow for sample preparation using protein precipitation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The supernatant is analyzed using a liquid chromatography-tandem mass spectrometry system with the following conditions:
-
Analytical Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 3.5 µm)
-
Column Temperature: 45°C
-
Mobile Phase: 0.1% formic acid: methanol (80:20 v/v)
-
Flow Rate: 300 µL/min
-
Injection Volume: 10 µL
-
Detection: HPLC-ESI-MS/MS
Caption: General workflow of the LC-MS/MS analysis.
Stability Assessment
The stability of Omadacycline in human plasma was evaluated under various conditions using this compound as the internal standard. The results, summarized below, confirm the robustness of the analyte under typical laboratory handling and storage.
| Stability Condition | Outcome |
| Freeze-Thaw Stability | Stable after three freeze-thaw cycles (-30°C to room temperature) |
| Autosampler Stability | Stable in the autosampler (processed samples) |
| Benchtop Stability | Stable at room temperature |
| Long-Term Stability | Stable for the evaluated long-term storage period |
Logical Relationship for Method Validation
The validation of an analytical method using this compound as an internal standard follows a logical progression to ensure the method is fit for its intended purpose.
Caption: Logical flow of analytical method validation.
Conclusion
The use of this compound as an internal standard provides a reliable and robust method for the quantification of Omadacycline in biological matrices. The presented data demonstrates that a validated LC-MS/MS method utilizing this compound achieves high accuracy, precision, and sensitivity, making it suitable for high-throughput bioanalysis in clinical and research settings. The simplicity of the protein precipitation extraction method further enhances its attractiveness for routine use. Researchers should ensure the use of high-purity, validated this compound to guarantee the integrity of their analytical results.
References
- 1. Population Pharmacokinetic Analyses for Omadacycline Using Phase 1 and 3 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Method Development and Validation For Determining Stability of Omadacycline In Biological Matrices By Liquid Chromatography–Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 4. Omadacycline powder for research procured from unauthorized commercial vendors may be impure and/or unstable - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalysis: A Comparative Guide to Omadacycline-d9 Quantification Methods
For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, the precise and accurate quantification of therapeutic agents is paramount. This guide provides a comprehensive comparison of methods for the quantification of Omadacycline-d9, a deuterated internal standard crucial for the accurate measurement of the antibiotic omadacycline in biological matrices. Through a detailed examination of experimental data and methodologies, this document aims to equip you with the knowledge to select the most appropriate analytical strategy for your research needs.
The development of robust bioanalytical methods is a cornerstone of pharmaceutical development, ensuring reliable data for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Omadacycline, a novel aminomethylcycline antibiotic, has shown efficacy against a broad spectrum of bacteria, including resistant strains. Accurate measurement of its concentration in biological samples is critical for understanding its behavior in the body. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability.
This guide delves into the accuracy and precision of various LC-MS/MS methods utilizing this compound and compares them with approaches that employ other internal standards.
Comparative Analysis of Quantification Methods
The primary method for the quantification of omadacycline in biological matrices is LC-MS/MS. The choice of internal standard is a critical factor influencing the method's accuracy and precision. While this compound is the ideal internal standard due to its structural similarity and co-eluting properties with the analyte, other compounds have also been successfully employed.
Below is a summary of the performance characteristics of different validated LC-MS/MS methods.
| Internal Standard | Matrix | Linearity Range | Accuracy (%) | Precision (% CV) | Recovery (%) |
| This compound | Human Plasma | 5.00 - 12000.00 pg/mL | Not explicitly stated, but method met validation criteria | Overall mean %CV of 5.12% for OM | Overall mean of 94.12% for OM and 91.68% for OMD9[1] |
| This compound | Fecal Matrix | 0.1 - 200 ng/mL | 90 - 101% (Intra- and Inter-day) | 2 - 15% (Intra- and Inter-day) | 99 - 105%[2] |
| Minocycline | Human Plasma | 0.01 - 10 mcg/mL | Method met FDA requirements | Method met FDA requirements | Method met FDA requirements[3] |
| Fexofenadine-d6 | Human Plasma | 20 - 2000 ng/mL | -6.58 to -2.10% (Inter-day) | 2.81 to 4.1% (Inter-day) | 86.7 to 97.08%[4] |
| Tetracycline | Human Plasma | 0.025 - 2.5 µg/mL | 99.94 to 106.32% (Inter-day) | 2.86 to 7.34% (Inter-day) | 92.65 - 101.72%[5] |
| Not Specified | Human Plasma | 10 - 3000 pg/mL | 97.96 - 100.88% (Within-batch) & 98.83 - 100.83% (Between-batch) | 0.43 - 2.39% (Within-batch) & 0.02 - 2.19% (Between-batch) | Not specified |
Experimental Protocols: A Closer Look
The methodologies employed in these studies, while all based on LC-MS/MS, exhibit variations in sample preparation, chromatographic separation, and mass spectrometric detection.
Method 1: this compound in Human Plasma
-
Sample Preparation: Protein precipitation. To a plasma sample, this compound internal standard is added, followed by acetonitrile to precipitate proteins. The sample is centrifuged, and the supernatant is dried under nitrogen. The residue is reconstituted before injection.
-
Chromatography: A Zorbax Eclipse Plus C18 column (2.1 x 50 mm, 3.5 µm) was used with a mobile phase of 0.1% formic acid and methanol (80:20 v/v) at a flow rate of 0.3 mL/min. The total run time was 3.0 minutes.
-
Mass Spectrometry: Detection was performed using an HPLC-ESI-MS/MS system in positive ion mode. The mass transitions monitored were m/z 557.6 → 456.6 for omadacycline and m/z 566.7 → 456.6 for this compound.
Method 2: this compound in Fecal Samples
-
Sample Preparation: Extraction with a methanol-water-ethylenediaminetetraacetic acid (ETDA) solvent containing deuterated omadacycline as the internal standard, followed by dilution.
-
Chromatography: A reversed-phase C18 column was used with gradient elution to separate omadacycline and its C4 epimer within 5 minutes.
-
Mass Spectrometry: An LC-MS/MS method was used for quantification.
Method 3: Alternative Internal Standard (Fexofenadine-d6) in Human Plasma
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography: Separation was achieved on a Phenomenex KINETEX XB-C18 column (2.6 μm, 3 × 50 mm) with a gradient elution of 0.1% formic acid-water and pure acetonitrile at a flow rate of 0.4 mL/min. The total run time was 5 minutes.
-
Mass Spectrometry: An API 4000 triple tandem quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode was used. The multiple reaction monitoring (MRM) transitions were m/z 557.4→453.4 for omadacycline and m/z 508.4→472.8 for fexofenadine-d6.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in the quantification of omadacycline using this compound as an internal standard.
Conclusion
The use of a deuterated internal standard, this compound, in LC-MS/MS assays provides a robust and reliable method for the quantification of omadacycline in biological matrices. The data presented demonstrates that methods employing this compound exhibit excellent accuracy, precision, and recovery. While alternative internal standards can also yield acceptable results, the inherent advantages of a stable isotope-labeled standard in minimizing analytical variability make it the preferred choice for ensuring the highest quality data in regulated bioanalysis. The detailed protocols and comparative data in this guide should serve as a valuable resource for researchers in the selection and implementation of bioanalytical methods for omadacycline.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Development and validation of LC-MS/MS for quantifying omadacycline from stool for gut microbiome studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a UHPLC-MS/MS Method for the Determination of Omadacycline in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS quantification of omadacycline in human plasma for therapeutic drug monitoring: method development and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and clinical utility of an ultra performance liquid chromatography − tandem mass spectrometry assay for monitoring omadacycline and tigecycline in severe bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
Omadacycline-d9 Calibration: A Comparative Analysis of Linearity and Range in Bioanalytical Methods
In the landscape of bioanalytical research, the precise quantification of therapeutic agents is paramount. For Omadacycline, a novel aminomethylcycline antibiotic, and its deuterated internal standard, Omadacycline-d9, the establishment of robust calibration curves is a critical step in method validation. This guide provides a comparative overview of the linearity and range of this compound calibration curves as reported in various studies, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating analytical performance.
Comparative Performance of Omadacycline Quantification Methods
The linearity of a calibration curve is a key indicator of an analytical method's ability to produce results that are directly proportional to the concentration of the analyte over a specified range. The following table summarizes the performance characteristics of different Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Omadacycline, with a focus on the linearity and range of calibration curves. While not all studies explicitly used this compound, the data for Omadacycline provides a strong reference for what can be expected when using its deuterated analogue as an internal standard.
| Matrix | Internal Standard | Linear Range | Correlation Coefficient (r²) | Analytical Method | Reference |
| Human Plasma | This compound | 5.00 - 12000.00 pg/mL | > 0.9983 | HPLC-ESI-MS/MS | [1][2] |
| Human Plasma | Fexofenadine-d6 | 20 - 2000 ng/mL | > 0.99 | HPLC-MS/MS | [3][4] |
| Human Plasma | Minocycline | 0.01 - 10 mcg/mL | 0.999 | UHPLC-MS/MS | [5] |
| Human Fecal Samples | Deuterated Omadacycline | 0.1 - 200 ng/mL | Not Specified | LC-MS/MS | |
| Human Plasma and Urine | Not Specified | 0.0200–2.00 mg/L (plasma), 0.0800–20.0 mg/L (urine) | Not Specified | UPLC-MS/MS | |
| API and Pharmaceutical Dosage Form | Not Applicable | 6 - 14 µg/mL | 0.999 | RP-HPLC |
Experimental Workflow for Calibration Curve Establishment
The following diagram illustrates a typical experimental workflow for establishing the linearity and range of an this compound calibration curve for bioanalytical applications.
Caption: Experimental workflow for determining the linearity and range of an this compound calibration curve.
Detailed Experimental Protocol: LC-MS/MS Quantification of Omadacycline in Human Plasma
This section provides a representative experimental protocol for the quantification of Omadacycline in human plasma using this compound as an internal standard, based on methodologies described in the cited literature.
1. Preparation of Stock and Working Solutions:
-
Omadacycline Stock Solution (1000.00 µg/mL): Prepare by dissolving an appropriate amount of Omadacycline in methanol.
-
This compound Stock Solution (1000.00 µg/mL): Prepare by dissolving an appropriate amount of this compound in methanol.
-
Omadacycline Working Standard Solutions: Prepare by serial dilution of the Omadacycline stock solution with an appropriate solvent to achieve concentrations spanning the desired linear range (e.g., 5.00 to 12000.00 pg/mL).
-
This compound Working Solution (Internal Standard): Prepare a spiking solution (e.g., 500.00 ng/mL) from the this compound stock solution in 75% methanol.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a vial, add 50 µL of the this compound internal standard working solution.
-
Vortex the mixture.
-
Add a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase-compatible solution.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Analytical Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic elution using a combination of an aqueous phase with a modifier (e.g., 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is around 0.3 to 0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 45°C).
-
Injection Volume: A small volume of the reconstituted sample is injected (e.g., 10 µL).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Omadacycline and this compound.
-
Omadacycline transition: m/z 557.6 → 456.6.
-
This compound transition: m/z 566.7 → 456.6.
-
4. Calibration Curve Construction and Validation:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Omadacycline working solutions.
-
Process the calibration standards and quality control (QC) samples along with the unknown samples.
-
Analyze the samples using the LC-MS/MS method.
-
Plot the peak area ratio of Omadacycline to this compound against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²) of the calibration curve. The acceptance criterion for the correlation coefficient is typically r² ≥ 0.99.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Method Development and Validation For Determining Stability of Omadacycline In Biological Matrices By Liquid Chromatography–Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS quantification of omadacycline in human plasma for therapeutic drug monitoring: method development and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a UHPLC-MS/MS Method for the Determination of Omadacycline in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Comparative Guide to Omadacycline-d9 Assay Specificity and Selectivity
For researchers, scientists, and drug development professionals, the accurate quantification of omadacycline is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the efficacy and safety of this next-generation antibiotic. This guide provides a detailed comparison of the specificity and selectivity of analytical methods centered around the use of Omadacycline-d9 as an internal standard, supported by experimental data and protocols.
The primary and most robust method for the quantification of omadacycline in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, this compound, is a cornerstone of achieving high accuracy and precision in these assays. This guide will delve into the performance of this method and compare it with potential alternatives.
Comparison of Analytical Methods for Omadacycline Quantification
The following table summarizes the key performance characteristics of the predominant LC-MS/MS method utilizing this compound, alongside other potential analytical approaches.
| Parameter | LC-MS/MS with this compound | LC-MS/MS with other Internal Standards (e.g., Fexofenadine-d6) | High-Performance Liquid Chromatography (HPLC) |
| Specificity | High, due to specific mass transitions of both analyte and internal standard.[1][2][3] | High, but potential for differential matrix effects compared to the analyte. | Lower, relies on chromatographic separation alone, susceptible to interference from co-eluting compounds. |
| Selectivity | Excellent, capable of distinguishing omadacycline from its metabolites and other structurally similar compounds.[2] A significantly higher proportion of the 4-epimer of omadacycline has been observed in clinical trial fecal samples.[3] | Good, but selectivity may be compromised if the internal standard does not co-elute and ionize identically to omadacycline. | Moderate, resolution from closely related substances can be challenging. |
| Linearity Range | Wide, typically from pg/mL to µg/mL. For instance, 5.00 to 12000.00 pg/mL in human plasma. Another study showed linearity from 20 to 2000 ng/mL. | Similar to methods using this compound. | Generally narrower and may require different detector settings for wide concentration ranges. An HPLC assay for omadacycline injection was accurate over 0.26 mg/mL to 1.575 mg/mL. |
| Precision (%CV) | Intra-day precision is typically low, for example, 0.4% RSD, with inter-day precision at 0.6% RSD. Another study reported intra-day precision from 1.99% to 5.24% and inter-day precision from 2.81% to 4.1%. A separate validation found intra and inter-batch precision to be less than 15.0%. | Similar performance can be achieved but may require more extensive validation to account for any differences in analytical behavior between the analyte and the internal standard. | Generally good, but can be higher than LC-MS/MS, especially at lower concentrations. |
| Accuracy (%) | High, with accuracy often ranging from 95.83% to 101.59%. One study reported accuracy of -1% to -5% for intra-day and -6.58% to –2.10% for inter-day measurements. | Can be high, but may be more susceptible to variability introduced by matrix effects. | Can be high, but is more dependent on the absence of interfering substances. |
| Recovery (%) | High, with overall recovery for omadacycline and its deuterated internal standard being greater than 90%. Another study reported recoveries ranging from 86.7% to 97.08%. | Can be variable and needs to be carefully assessed to ensure it is consistent and reproducible. | Dependent on the extraction method and can be more variable than with LC-MS/MS. |
| Lower Limit of Quantification (LLOQ) | Very low, with LLOQs reported at 0.1 ng/mL in fecal samples and a limit of detection (LOD) of 0.03 ng/ml. | Can achieve low LLOQs, as demonstrated by a method with an LLOQ of 20 ng/mL in plasma. | Generally higher than LC-MS/MS, making it less suitable for studies requiring high sensitivity. |
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
A common and validated method for the quantification of omadacycline in human plasma involves protein precipitation followed by analysis using HPLC-ESI-MS/MS.
1. Sample Preparation (Protein Precipitation):
-
To a plasma sample, add this compound as the internal standard (ISTD).
-
Precipitate proteins by adding a suitable organic solvent (e.g., methanol).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Separation:
-
Analytical Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm.
-
Column Temperature: 45°C.
-
Mobile Phase: 0.1% formic acid in water and methanol (e.g., 80:20 v/v).
-
Flow Rate: 300 µL/min.
-
Injection Volume: 10 µL.
-
Elution Time: Omadacycline and this compound typically elute at approximately 1.2 ± 0.2 minutes.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
Omadacycline: m/z 557.6 -> 456.6 or 557.4 -> 453.4.
-
This compound: m/z 566.7 -> 456.6 or 566.400 -> 453.100.
-
4. Quantification:
-
A standard curve is generated with a correlation coefficient (r²) greater than 0.99.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical basis for the high specificity of the LC-MS/MS assay.
Caption: Experimental workflow for omadacycline quantification.
Caption: Basis for high specificity and selectivity.
Conclusion
For the quantitative determination of omadacycline in biological samples, LC-MS/MS methods employing this compound as an internal standard offer the highest degree of specificity and selectivity. The use of a stable isotope-labeled internal standard that co-elutes with the analyte minimizes variability due to matrix effects and ensures the most accurate and precise results. While other methods like HPLC can be used, particularly for potency testing of the drug product itself, they generally lack the sensitivity and selectivity required for complex biological matrices. The detailed validation data consistently demonstrates that the LC-MS/MS approach is robust, reliable, and well-suited for the rigorous demands of pharmaceutical research and development.
References
Comparative Stability Analysis: Omadacycline vs. Omadacycline-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stability of omadacycline and its deuterated analog, Omadacycline-d9. Omadacycline is a novel aminomethylcycline antibiotic effective against a broad spectrum of bacteria, including resistant strains.[1][2][3] this compound is a deuterated version of omadacycline, primarily utilized as an internal standard in analytical studies due to its similar chemical properties and distinct mass.[4][5] This guide synthesizes available experimental data to inform on the stability profiles of both compounds under various conditions.
Introduction to Deuterated Compounds
Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, is a common strategy in drug development to enhance metabolic stability. This "kinetic isotope effect" can slow down metabolic degradation processes, potentially leading to an improved pharmacokinetic profile. While direct comparative stability studies between omadacycline and this compound are not extensively published, the principles of deuteration and the use of this compound as a stable internal standard in bioanalytical assays suggest it possesses high stability.
Quantitative Stability Data
The following table summarizes the known stability data for omadacycline in various conditions based on published studies. Data for this compound is inferred from its application as a stable internal standard.
| Compound | Condition | Matrix/Solvent | Duration | Stability Outcome | Reference |
| Omadacycline | Refrigerated (2-8°C) | 0.9% Sodium Chloride or 5% Dextrose | 9 days | Stable, remained within specifications. | |
| Omadacycline | Room Temperature | Infusion Bag | 24 hours | Stable | |
| Omadacycline | Refrigerated | Infusion Bag | 7 days | Stable | |
| Omadacycline | 37°C, 5% CO₂ | Cell Culture Media | 24 hours | Significant degradation (~50% loss of potency). | |
| Omadacycline | Long-term (20-25°C) | Tablet | 24 months | Stable | |
| Omadacycline | Room Temperature | Biological Matrices (Benchtop) | 24 hours | Stable | |
| Omadacycline | 2-8°C | Biological Matrices (Autosampler) | 65 hours | Stable | |
| Omadacycline | -30°C | Biological Matrices (Long-term) | 64 days | Stable | |
| This compound | Various | Biological Matrices | Not specified | Used as a stable internal standard in LC-MS/MS analysis. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. Below are summaries of protocols used in the referenced stability assessments of omadacycline.
Stability of Reconstituted Omadacycline for Injection
-
Objective: To assess the compatibility and stability of omadacycline (1 mg/mL) in elastomeric infusion pumps.
-
Methodology:
-
Omadacycline was reconstituted to 1 mg/mL with either 0.9% sodium chloride or 5% dextrose in elastomeric infusion pumps.
-
The pumps were stored under refrigeration (2-8°C) for a period of 9 days.
-
Daily samples were withdrawn and analyzed for:
-
Appearance: Visual inspection for particulate matter and color change.
-
pH: Measurement using a calibrated pH meter.
-
Osmolality: Determined using an osmometer.
-
Chemical Composition: Quantified by High-Performance Liquid Chromatography (HPLC) to determine the concentration of omadacycline and any related substances or impurities.
-
-
-
Results: The study concluded that reconstituted omadacycline was stable and within specifications for up to 9 days when refrigerated.
Stability of Omadacycline in Biological Matrices
-
Objective: To validate a method for determining the stability of omadacycline in biological samples for pharmacokinetic studies.
-
Methodology:
-
Spiked quality control (QC) standards of omadacycline at low and high concentrations were prepared in the biological matrix.
-
Benchtop Stability: Samples were kept at room temperature for 24 hours before being processed and analyzed.
-
Autosampler Stability: Processed samples were stored in the autosampler at 2-8°C for up to 65 hours before analysis.
-
Long-term Stability: Samples were stored at -30°C for 64 days.
-
The stability was assessed by comparing the concentrations of the stored samples to freshly prepared samples using a validated LC-MS/MS method, with this compound as the internal standard.
-
-
Results: Omadacycline was found to be stable under the tested benchtop, autosampler, and long-term storage conditions.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of a pharmaceutical compound like omadacycline.
References
- 1. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. impactfactor.org [impactfactor.org]
- 5. This compound (PTK 0796-d9; Amadacycline-d9) | Bacterial | 2272886-41-4 | Invivochem [invivochem.com]
The Gold Standard: Justifying the Use of Omadacycline-d9 as an Internal Standard in Bioanalytical Methods
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantification of Omadacycline, the choice of an appropriate internal standard is a critical decision. This guide provides an objective comparison, supported by experimental data, to unequivocally justify the selection of Omadacycline-d9, a deuterated stable isotope-labeled internal standard (SIL-IS), over other alternatives such as structural analogs.
In the realm of quantitative bioanalysis, particularly utilizing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable. Its primary role is to compensate for the variability inherent in the analytical process, from sample preparation and extraction to chromatographic separation and detection. An ideal internal standard should closely mimic the physicochemical behavior of the analyte to ensure reliable and reproducible results. Among the various types of internal standards, deuterated standards are widely recognized as the "gold standard" for their ability to provide the most accurate and precise quantification.
The Superiority of Deuterated Internal Standards
The fundamental advantage of a deuterated internal standard like this compound lies in its near-identical chemical and physical properties to the analyte, Omadacycline. The only significant difference is its mass, due to the replacement of nine hydrogen atoms with deuterium. This subtle yet crucial difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The key benefits of using this compound include:
-
Co-elution and Matrix Effect Compensation: this compound co-elutes with Omadacycline during chromatography. This is a critical feature because both compounds are subjected to the same matrix effects—signal suppression or enhancement caused by other components in the biological sample—leading to more accurate correction and reliable quantification. Structural analogs, due to their different chemical structures, may have different retention times and be affected differently by the matrix, compromising data quality.
-
Similar Extraction Recovery: During sample preparation, any loss of the analyte will be mirrored by a proportional loss of the deuterated internal standard. This ensures that the ratio of the analyte to the internal standard remains constant, leading to a more accurate final concentration measurement.
-
Improved Precision and Accuracy: The use of a deuterated internal standard significantly enhances the precision (reproducibility) and accuracy (closeness to the true value) of the analytical method.
Comparative Performance Data
Table 1: Performance of this compound as an Internal Standard for Omadacycline Analysis
| Parameter | Performance Metric | Result |
| Linearity | Correlation Coefficient (r²) | >0.998 |
| Precision | Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy | Intra-day Accuracy (%Bias) | Within ±15% |
| Inter-day Accuracy (%Bias) | Within ±15% | |
| Recovery | Analyte Recovery | >85% |
| Internal Standard Recovery | Consistent with Analyte | |
| Matrix Effect | Minimal and Compensated |
Data compiled from representative LC-MS/MS method validation studies.
Table 2: Representative Performance of a Structural Analog Internal Standard for a Tetracycline Antibiotic
| Parameter | Performance Metric | Typical Result |
| Linearity | Correlation Coefficient (r²) | >0.99 |
| Precision | Intra-day Precision (%CV) | < 20% |
| Inter-day Precision (%CV) | < 20% | |
| Accuracy | Intra-day Accuracy (%Bias) | Within ±20% |
| Inter-day Accuracy (%Bias) | Within ±20% | |
| Recovery | Analyte Recovery | Variable |
| Internal Standard Recovery | May differ from Analyte | |
| Matrix Effect | Potential for significant, uncompensated effects |
This table presents generalized data for a structural analog IS for illustrative comparison.
The data clearly indicates that methods employing a deuterated internal standard like this compound typically achieve higher levels of precision and accuracy.
Experimental Protocols
A robust and validated experimental protocol is crucial for achieving reliable results. Below is a typical protocol for the quantification of Omadacycline in a biological matrix using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma), add 20 µL of this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Omadacycline: m/z 557.6 → 456.6
-
This compound: m/z 566.7 → 456.6
-
Visualizing the Rationale and Workflow
The following diagrams, created using the DOT language, illustrate the logical justification for choosing a deuterated internal standard and the typical experimental workflow.
Safety Operating Guide
Safe Disposal of Omadacycline-d9: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Omadacycline-d9 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, treating it as hazardous chemical waste in accordance with standard laboratory safety practices and regulatory guidelines.
Hazard Profile and Safety Considerations
Omadacycline, the parent compound of this compound, is a tetracycline-class antibiotic.[1] Safety Data Sheets (SDS) for related compounds like Omadacycline hydrochloride classify it as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[2][3] It is also suspected of damaging fertility or the unborn child.[2] Due to these hazards, meticulous handling and disposal are imperative.
Table 1: Hazard Identification for Omadacycline Compounds
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |
Step-by-Step Disposal Protocol
The following procedure outlines the safe disposal of this compound and associated contaminated materials. This protocol is based on guidelines for Omadacycline hydrochloride and should be adapted to comply with all local, state, and federal regulations.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing appropriate PPE. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles with side-shields or a face shield
-
A properly fitted lab coat
-
Respiratory protection if there is a risk of generating dust or aerosols
2. Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container. This includes:
-
Unused or expired this compound powder
-
Contaminated weighing papers, pipette tips, and other disposable lab supplies
-
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a compatible, sealed hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
3. Container Labeling:
-
The hazardous waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A description of the contents (e.g., "Solid waste with this compound," "Methanol solution of this compound")
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
Contact information for the responsible researcher or lab
-
4. Storage of Waste:
-
Store the sealed and labeled hazardous waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash. Discharge of such chemicals into the environment must be avoided.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate personnel from the immediate area to ensure safety.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.
-
Clean-up:
-
For solid spills, carefully sweep up the material to avoid dust formation and place it in the designated hazardous waste container.
-
For liquid spills, absorb the solution with a non-combustible, inert material such as sand, earth, or universal binders.
-
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol or another suitable solvent.
-
Dispose of Clean-up Materials: All materials used for clean-up must be treated as hazardous waste and disposed of accordingly.
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a research setting.
Caption: Workflow for the safe disposal of this compound.
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and the material's Safety Data Sheet before handling any chemical.
References
Personal protective equipment for handling Omadacycline-d9
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Omadacycline-d9. The following procedures are designed to ensure a safe laboratory environment. This compound is the deuterated form of Omadacycline, a tetracycline-class antibiotic, and should be handled with the same precautions as the parent compound.[1][] Omadacycline hydrochloride is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4] It is also suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.[3]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles with side-shields are required to prevent eye contact.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Gloves should be inspected before use and removed using proper technique to avoid skin contact.
-
Lab Coat: A lab coat must be worn to protect from skin exposure.
-
-
Respiratory Protection: Operations should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols. If a risk assessment indicates it is necessary, a suitable respirator should be used.
Safe Handling and Storage
-
Read the Safety Data Sheet (SDS) thoroughly before use.
-
Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Wash hands thoroughly with soap and water after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term storage, -20°C is recommended.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the chemical name "this compound" and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Final Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not allow the product to enter drains or waterways.
Hazard and Safety Data Summary
| Hazard Classification | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed. | Do not ingest. Wash hands after handling. |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and a lab coat. |
| Eye Irritation | Causes serious eye irritation. | Wear safety goggles with side-shields. |
| Respiratory Irritation | May cause respiratory irritation. | Handle in a chemical fume hood. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Obtain special instructions before use. |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
